Pbrm1-BD2-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
5-chloro-2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H13ClN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |
InChI Key |
OBDBCXGMLSMARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Epigenome: A Technical Guide to the Mechanism of Action of PBRM1-BD2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant therapeutic target in oncology, particularly in clear cell renal cell carcinoma (ccRCC) where it is frequently mutated.[1][2] Its six bromodomains, responsible for recognizing acetylated lysine residues on histones, are critical for its function in modulating gene expression.[3] PBRM1-BD2-IN-5 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of its impact on PBRM1-mediated signaling pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the second bromodomain (BD2) of the PBRM1 protein.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby tethering chromatin remodeling complexes to specific genomic loci.[5] By occupying the acetyl-lysine binding pocket of PBRM1's BD2, this compound disrupts the interaction between the PBAF complex and acetylated histones.[4][5] This abrogation of chromatin binding prevents the PBAF complex from executing its ATP-dependent chromatin remodeling activities at target gene promoters and enhancers. Consequently, the expression of genes regulated by PBRM1 is altered, leading to downstream cellular effects, including inhibition of cancer cell proliferation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay | Value | Reference |
| PBRM1-BD2 | IC50 (AlphaScreen) | 0.26 µM | [4] |
| PBRM1-BD2 | Kd (Isothermal Titration Calorimetry) | 1.5 µM | [4] |
| PBRM1-BD5 | Kd (Isothermal Titration Calorimetry) | 3.9 µM | [4] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Notes | Reference |
| Inhibition of PBRM1 binding to acetylated histone peptide | LNCaP | Concentration-dependent | Reduces binding of full-length PBRM1 in cell lysates | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PBRM1 signaling pathway, the mechanism of action of this compound, and the workflows of key experimental assays used for its characterization.
PBRM1 Signaling Pathway
PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factor-associated factor) complex, a type of SWI/SNF chromatin remodeling complex.[1][6] This complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression. PBRM1, through its bromodomains, targets the PBAF complex to acetylated histones. The subsequent chromatin remodeling influences several downstream signaling pathways implicated in cancer, including the HIF, STAT3, NF-κB, and mTOR pathways.[6][7][8]
Mechanism of Action of this compound
This compound directly binds to the second bromodomain of PBRM1, preventing its engagement with acetylated histones. This competitive inhibition disrupts the localization of the PBAF complex on chromatin, thereby inhibiting its remodeling activity and modulating the expression of target genes.
Experimental Workflow: AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of PBRM1-BD2 to an acetylated histone peptide and the inhibitory effect of compounds like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These represent a synthesis of standard biochemical and cellular assay protocols.
AlphaScreen Assay for IC50 Determination
This protocol is designed to quantify the in vitro potency of this compound by measuring its ability to disrupt the interaction between PBRM1-BD2 and an acetylated histone H3 peptide.
Materials:
-
His-tagged recombinant PBRM1-BD2 protein
-
Biotinylated H3K14ac peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound compound series
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
EnVision Multilabel Plate Reader (PerkinElmer) or similar instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer to the desired final concentrations.
-
Protein-Peptide Mixture: In a microcentrifuge tube, prepare a mixture of His-tagged PBRM1-BD2 and biotinylated H3K14ac peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM PBRM1-BD2 and 20 nM peptide.
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the protein-peptide mixture to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
-
Bead Addition:
-
Prepare a suspension of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. Protect from light.
-
Add 10 µL of the bead suspension to each well.
-
-
Incubation: Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on an EnVision reader using the AlphaScreen protocol (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[9][10]
Materials:
-
Purified recombinant PBRM1-BD2 protein
-
This compound compound
-
ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (must be identical for protein and compound solutions)
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
Procedure:
-
Sample Preparation:
-
Dialyze the PBRM1-BD2 protein extensively against the ITC buffer.
-
Dissolve this compound in the same ITC buffer. Ensure the final DMSO concentration is low and identical in both the protein and compound solutions.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the PBRM1-BD2 solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.[11][12]
Materials:
-
Cells expressing PBRM1 (e.g., LNCaP)
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-PBRM1 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with this compound or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Sample Preparation:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatants.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-PBRM1 antibody to detect the amount of soluble PBRM1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for PBRM1 at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble PBRM1 (relative to the non-heated control) against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of PBRM1.
-
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of the PBRM1 bromodomain. Its mechanism of action, centered on the competitive inhibition of PBRM1-BD2's interaction with acetylated histones, provides a powerful tool to modulate the chromatin remodeling activities of the PBAF complex. The quantitative data and experimental protocols outlined in this guide offer a comprehensive framework for researchers to further investigate the therapeutic potential of targeting PBRM1 in cancer and other diseases. The continued exploration of selective PBRM1 inhibitors like this compound will undoubtedly deepen our understanding of epigenetic regulation in health and disease.
References
- 1. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Function of PBRM1 Bromodomain 2
Introduction
Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) chromatin remodeling complex, a key member of the mammalian SWI/SNF family.[1][2] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression and a host of other DNA-templated processes.[2][3] PBRM1 is unique among human proteins as it contains six tandem bromodomains (BDs), which are structural motifs that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5][6] This function positions PBRM1 as a crucial targeting subunit, guiding the PBAF complex to specific genomic loci.[1][5]
The PBRM1 gene is one of the most frequently mutated genes in human cancer, with a particularly high incidence of inactivating mutations (around 40-50%) in clear cell renal cell carcinoma (ccRCC), making it the second most mutated gene in this cancer type after VHL.[1][3][7] While many mutations lead to a loss of the entire protein, a significant number are missense mutations that cluster within the bromodomains, particularly Bromodomain 2 (BD2) and Bromodomain 4 (BD4).[1][5] This highlights the critical and non-redundant roles of these individual domains in PBRM1's tumor suppressor function.[1][5] This guide focuses specifically on the molecular function of PBRM1 Bromodomain 2, its role in disease, and the experimental approaches used to study it.
Core Function of PBRM1 Bromodomain 2
PBRM1 BD2 is a pivotal domain for tethering the PBAF complex to chromatin through its role as a "reader" of epigenetic marks. Its function is multifaceted, involving direct interaction with both histone modifications and nucleic acids.
Recognition of Acetylated Histones
The canonical function of a bromodomain is to bind acetylated lysine residues, and PBRM1 BD2 is a key mediator of this activity for the PBAF complex.[1][4]
-
Binding Specificity : Extensive research has demonstrated that PBRM1 BD2, along with BD4, is a primary mediator of binding to acetylated histone peptides.[5][8] Specifically, full-length PBRM1 shows a strong and specific affinity for histone H3 acetylated at lysine 14 (H3K14ac).[6][9] While individual bromodomains bind this mark weakly, a collaborative effort among BD2, BD4, and BD5 is required to achieve high-affinity binding, which is critical for tethering PBRM1 to chromatin.[6][9][10] Tumor-derived point mutations in BD2 alone are sufficient to lower this affinity, disrupt promoter binding, and abolish PBRM1's tumor suppressor functions.[6][9]
-
Role in Chromatin Remodeling : By anchoring the PBAF complex to nucleosomes bearing the H3K14ac mark, BD2 plays a direct role in targeting the complex's ATP-dependent remodeling activity. This targeted remodeling is essential for regulating the expression of genes involved in critical cellular processes, including cell cycle control and proliferation.[5][7] Disruption of this interaction through BD2 mutation can lead to improper gene regulation and contribute to tumorigenesis.[5]
Novel Dual Binding to RNA
Recent studies have uncovered a novel function for PBRM1 BD2: the ability to bind nucleic acids.[3][11]
-
Selective Association with dsRNA : PBRM1 BD2 has been shown to selectively associate with double-stranded RNA (dsRNA) elements.[3][11][12] This interaction appears to be a conserved feature among a subset of bromodomains, suggesting a more complex regulatory role than previously understood.[3]
-
Enhancement of Chromatin Association : The binding of BD2 to dsRNA enhances its association with H3K14ac peptides.[3][12] This suggests a cooperative mechanism where RNA molecules may act as scaffolds or guides, further stabilizing the interaction between the PBAF complex and specific chromatin regions. Disrupting the RNA-binding pocket of BD2 compromises the overall chromatin binding of PBRM1 and impairs its cellular growth-suppressive functions.[3][11]
The following diagram illustrates the central role of PBRM1 and its BD2 within the PBAF complex, highlighting its function in targeting acetylated chromatin.
Quantitative Data: PBRM1 BD2 Inhibitor Interactions
The critical role of PBRM1 BD2 in cancer has made it an attractive target for therapeutic development. Several small molecule inhibitors have been developed and characterized, providing quantitative insights into their binding affinity and inhibitory potential.
| Compound/Inhibitor | Assay Type | Target Domain(s) | Kd (μM) | IC50 (μM) | Reference |
| Compound 5 | ITC | PBRM1-BD2 | 18.4 | - | [4] |
| NMR | PBRM1-BD2 | 45.3 | - | [4] | |
| AlphaScreen | PBRM1-BD2 | - | 4.2 | [4] | |
| PBRM1-BD2-IN-2 (Compound 11) | ITC | PBRM1-BD2 | 9.3 | - | [4][13] |
| ITC | PBRM1-BD5 | 10.1 | - | [13] | |
| ITC | SMARCA2B | 18.4 | - | [13] | |
| ITC | SMARCA4 | 69 | - | [13] | |
| AlphaScreen | PBRM1-BD2 | - | 1.0 | [4][13] | |
| PBRM1-BD2-IN-5 (Compound 16) | ITC | PBRM1-BD2 | 1.5 | - | [14] |
| ITC | PBRM1-BD5 | 3.9 | - | [14] | |
| AlphaScreen | PBRM1-BD2 | - | 0.26 | [14] |
ITC: Isothermal Titration Calorimetry; NMR: Nuclear Magnetic Resonance; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay.
Role in Disease and as a Therapeutic Target
Mutations in PBRM1 are a defining feature of ccRCC and are also found in other cancers.[7][15] While often acting as a tumor suppressor, context matters, and in some cancers like prostate cancer, PBRM1 can function as a tumor promoter.[4][16]
-
In Clear Cell Renal Cell Carcinoma (ccRCC) : Loss-of-function mutations in PBRM1 are early driver events in ccRCC.[17] Missense mutations that specifically disrupt the acetyl-lysine binding pocket of BD2 or BD4 abrogate the tumor suppressor function of PBRM1, leading to increased cell proliferation.[5][18] Loss of PBRM1 function is also associated with changes in the tumor microenvironment and may predict response to immune checkpoint inhibitors.[4][19]
-
As a Therapeutic Target : The discovery of selective inhibitors for PBRM1 bromodomains has opened new therapeutic avenues.[4] Targeting PBRM1 BD2 is a promising strategy, particularly in cancers where PBRM1 acts as a tumor promoter.[4][16] For instance, selective PBRM1 BD2 inhibitors have been shown to inhibit the growth of PBRM1-dependent prostate cancer cell lines.[4][16]
The dual-binding capability of PBRM1 BD2 represents a key functional aspect, integrating signals from both histone acetylation and the presence of dsRNA to finely tune chromatin association.
Experimental Protocols for Characterizing PBRM1 BD2
A variety of biophysical, biochemical, and cell-based assays are employed to investigate the function of PBRM1 BD2 and to screen for inhibitors.
Isothermal Titration Calorimetry (ITC)
-
Purpose : To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between PBRM1 BD2 and a ligand (e.g., histone peptide or small molecule inhibitor).
-
Methodology :
-
A solution of the purified PBRM1 BD2 protein is placed in the sample cell of the calorimeter.
-
The binding partner (ligand) is loaded into an injection syringe at a higher concentration.
-
The ligand is titrated into the protein solution in a series of small, precise injections.
-
The heat released or absorbed upon binding is measured after each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant (Kd).[4]
-
NMR-Based Fragment Screening
-
Purpose : To identify small molecule fragments that bind to PBRM1 BD2, providing starting points for inhibitor development.
-
Methodology :
-
A highly purified, isotopically labeled (15N) sample of PBRM1 BD2 is prepared.
-
A 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the protein alone is acquired. This spectrum serves as a "fingerprint," with each peak corresponding to a specific amide group in the protein's backbone.
-
A library of small molecule fragments is screened by adding individual fragments or mixtures to the protein sample.
-
A new 1H-15N HSQC spectrum is acquired for each condition.
-
Binding events are detected by observing chemical shift perturbations (CSPs), where peaks corresponding to amino acid residues in or near the binding site shift their position.[4][16]
-
The magnitude of the shifts can be used to map the binding site onto the protein's structure and to estimate the binding affinity (Kd).[4]
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Purpose : To qualitatively or semi-quantitatively assess the binding of PBRM1 BD2 to nucleic acid substrates (DNA or RNA).
-
Methodology :
-
A labeled nucleic acid probe (e.g., a short dsRNA oligonucleotide labeled with a radioactive isotope or fluorescent dye) is prepared.
-
Increasing concentrations of purified PBRM1 BD2 protein are incubated with a fixed amount of the labeled probe to allow binding to occur.
-
The resulting protein-nucleic acid mixtures are resolved on a non-denaturing polyacrylamide or agarose gel.
-
The free probe, being smaller, migrates faster through the gel than the larger protein-probe complex.
-
The gel is visualized (e.g., by autoradiography or fluorescence imaging). A "shift" in the mobility of the labeled probe (i.e., the appearance of a slower-migrating band) indicates the formation of a protein-nucleic acid complex.[3][8]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
-
Purpose : To identify the genome-wide binding sites of PBRM1 in living cells.
-
Methodology :
-
Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
The chromatin is extracted and sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific to PBRM1 is used to immunoprecipitate the PBRM1 protein along with its cross-linked DNA fragments.
-
The cross-links are reversed, and the associated DNA is purified.
-
The purified DNA fragments are prepared into a library and sequenced using next-generation sequencing.
-
The resulting sequence reads are aligned to a reference genome to identify regions that were enriched, revealing the genomic locations where PBRM1 was bound.[1]
-
The following diagram outlines a typical workflow for the discovery and validation of PBRM1 BD2 inhibitors.
References
- 1. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PBRM1 polybromo 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Prognostic and Predictive Value of PBRM1 in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 16. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide on the Role of PBRM1 in Clear Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polybromo-1 (PBRM1), encoded by the PBRM1 gene on chromosome 3p, is a critical tumor suppressor whose inactivation is a defining characteristic of clear cell renal cell carcinoma (ccRCC). As a key subunit of the PBAF chromatin remodeling complex, PBRM1 plays a pivotal role in maintaining genomic stability, regulating gene expression, and controlling cellular processes such as proliferation, metabolism, and DNA repair. Its mutation, occurring in approximately 40-50% of ccRCC cases, is the second most frequent genetic alteration after the von Hippel-Lindau (VHL) gene.[1][2][3] The loss of PBRM1 function, often co-occurring with VHL inactivation, drives tumorigenesis by amplifying oncogenic signaling pathways, including the HIF, NF-κB, and PI3K/AKT/mTOR pathways.[4][5][6] Furthermore, PBRM1 status has emerged as a significant biomarker influencing the tumor microenvironment and predicting response to therapies, particularly immune checkpoint inhibitors and novel targeted agents. This guide provides a comprehensive technical overview of PBRM1's function, the consequences of its loss in ccRCC, and its implications for therapeutic development.
The Core Function of PBRM1: A Gatekeeper of the Epigenome
PBRM1, also known as BAF180, is the defining subunit of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a specific form of the mammalian SWI/SNF chromatin remodeling machinery.[2][7] The primary function of these complexes is to utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby altering chromatin structure and modulating gene accessibility for transcription.[2]
PBRM1 serves as the DNA-targeting subunit of the PBAF complex.[7] It contains six bromodomains that recognize and bind to acetylated lysine residues on histone tails, guiding the complex to specific genomic loci.[3][7] This targeting is crucial for regulating the expression of genes involved in critical cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic and Predictive Value of PBRM1 in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
PBRM1 as a Therapeutic Target in Prostate Cancer: A Technical Guide
Executive Summary
Polybromo-1 (PBRM1), a critical component of the Polybromo-associated BRG1/BRM-associated factor (PBAF) chromatin remodeling complex, is emerging as a significant, albeit complex, therapeutic target in oncology. While traditionally viewed as a tumor suppressor, particularly in clear cell renal cell carcinoma, its role in prostate cancer appears to be oncogenic. Elevated expression and specific nuclear localization of PBRM1 in prostate cancer are correlated with increased tumor aggressiveness, higher Gleason scores, and poor prognosis.[1] PBRM1 drives malignant phenotypes by promoting epithelial-mesenchymal transition (EMT), enhancing DNA damage repair mechanisms, and fostering an immunosuppressive tumor microenvironment.[1][2][3] This dual role presents unique therapeutic opportunities. This guide provides an in-depth overview of the molecular mechanisms underpinning PBRM1's function in prostate cancer, its validation as a drug target, and its potential as a predictive biomarker for tailored therapies, including synthetic lethality with PARP inhibitors and sensitization to immunotherapy.
Introduction: PBRM1 and the PBAF Chromatin Remodeling Complex
PBRM1, also known as BAF180, is a unique subunit of the PBAF complex, one of the three major forms of the mammalian SWI/SNF chromatin remodeling machinery.[4] The core function of these complexes is to utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating gene expression.[4] PBRM1 is distinguished by its six bromodomains, which recognize and bind to acetylated lysine residues on histone tails, anchoring the PBAF complex to specific genomic loci.[3][5] Alterations in PBRM1 are common in various cancers, with loss-of-function mutations being particularly frequent in clear cell renal cell carcinoma.[1][2] However, in prostate cancer, the narrative is different, with evidence pointing towards a tumor-promoting role.[1][3]
PBRM1 in Prostate Cancer Pathogenesis
Expression, Localization, and Prognostic Significance
In contrast to its role in other cancers, PBRM1 is overexpressed in prostate cancer.[1] Studies have shown that PBRM1 mRNA levels are significantly higher in prostate cancer tissues compared to benign prostatic hyperplasia (BPH).[1] This increased expression is not only a diagnostic marker but also a prognostic one, as it correlates with higher Gleason scores, a key indicator of tumor aggressiveness.[1] Furthermore, the subcellular localization of the PBRM1 protein is critical; high nuclear levels of PBRM1 are significantly associated with poorly differentiated tumors (Gleason score ≥ 7) and elevated Prostate-Specific Antigen (PSA) levels (≥ 10 ng/mL).[1] This suggests that PBRM1's function in driving prostate cancer progression is predominantly executed within the nucleus, likely through its chromatin remodeling activities.[1]
Role in EMT and Tumor Progression
PBRM1 actively promotes the malignant behavior of prostate cancer cells, particularly in the aggressive castration-resistant (CRPC) state.[1] Knockdown of PBRM1 in CRPC cell lines has been shown to inhibit the expression of key markers associated with the epithelial-mesenchymal transition (EMT) and cancer stem cells (CSCs).[1] These markers include Epithelial Cell Adhesion Molecule (EpCAM), Transforming Growth Factor-beta (TGF-β), and N-Cadherin.[1] By upregulating these factors, PBRM1 contributes to a more migratory, invasive, and therapy-resistant phenotype, positioning it as a driver of tumor progression.[3]
Interaction with Androgen Receptor Signaling
The androgen receptor (AR) is the central driver of prostate cancer growth and progression.[6][7] The relationship between the PBAF complex and AR signaling is an area of active investigation. While the PBAF complex is considered a promising therapeutic target in AR-expressing prostate cancer, the interaction appears to be indirect.[4] Studies have shown that PBRM1 does not directly colocalize with AR binding sites on the chromatin.[4] However, depleting PBRM1 has been found to reduce the viability of prostate cancer cells that are dependent on ligand-activated AR signaling.[4] This indicates that PBRM1, as part of the PBAF complex, likely modulates the expression of other factors or chromatin states that are necessary for a robust AR-driven transcriptional program.
PBRM1 as a Therapeutic Target
The oncogenic role of PBRM1 in prostate cancer makes it an attractive therapeutic target. Several strategies are being explored, ranging from direct inhibition to exploiting the vulnerabilities created by its activity.
Direct Inhibition of PBRM1 Bromodomains
Given that PBRM1's function is dependent on its bromodomains, developing small molecule inhibitors that block these domains is a primary therapeutic strategy.[3][5] Selective chemical probes have been developed that can bind to PBRM1's bromodomains with high affinity and selectivity over other bromodomain-containing proteins like SMARCA2 and SMARCA4.[3][5] These inhibitors have demonstrated the ability to disrupt the association of PBRM1 with acetylated histones and selectively inhibit the growth of PBRM1-dependent prostate cancer cell lines, providing a strong preclinical rationale for their further development.[3][5]
Synthetic Lethality with DNA Repair Inhibitors
A paradigm-shifting approach to targeting PBRM1 comes from the concept of synthetic lethality. PBRM1 plays a role in the DNA damage response (DDR), including facilitating DNA repair and promoting replication fork stability.[2] Cancers that have lost PBRM1 function (through mutation or deletion) exhibit elevated levels of replication stress, DNA damage, and an accumulation of R-loops (three-stranded nucleic acid structures that can cause genomic instability).[8][9] This inherent genomic instability makes them exquisitely sensitive to inhibitors of other key DDR proteins, particularly Poly (ADP-ribose) polymerase (PARP) and Ataxia telangiectasia and Rad3-related (ATR).[2][8] The inhibition of PARP in PBRM1-deficient cells leads to an intolerable level of DNA damage, triggering cell death.[8][9] This creates a powerful therapeutic hypothesis: patients whose tumors have PBRM1 loss-of-function mutations could benefit significantly from treatment with PARP inhibitors.[2][10]
Modulating the Tumor Microenvironment for Immunotherapy
PBRM1 also shapes the tumor microenvironment. In prostate cancer, PBRM1 can induce the expression of immunosuppressive genes targeted by Interferon Regulatory Factor 1 (IRF1), which can inhibit the function of cytotoxic T lymphocytes.[3] This suggests that PBRM1 contributes to an immune-evasive phenotype. Therefore, inhibiting PBRM1 could potentially reverse this immunosuppression and render tumors more susceptible to immune checkpoint inhibitors (ICIs).[3] This provides a strong rationale for combination therapies involving PBRM1 inhibitors and ICIs like anti-PD-1 or anti-PD-L1 antibodies.[3]
PBRM1 as a Clinical Biomarker
Prognostic Value
As established, high nuclear expression of PBRM1 serves as a negative prognostic biomarker in prostate cancer, correlating with disease aggressiveness.[1] This could be used to stratify patients and identify those with a higher risk of progression who may require more aggressive treatment strategies.
Predictive Value
The status of PBRM1, either its expression level or mutational status, holds significant potential as a predictive biomarker to guide therapy.
-
For PARP Inhibitors: The presence of a PBRM1 loss-of-function mutation could be a predictive biomarker for sensitivity to PARP and ATR inhibitors, based on the principle of synthetic lethality.[2]
-
For Immunotherapy: The role of PBRM1 mutations in predicting response to immunotherapy is complex and appears to be context-dependent across different cancer types.[11][12][13] While some pan-cancer studies have shown an association between PBRM1 mutations and better outcomes with ICIs, others have reported the opposite or no significant correlation.[11][12][14] In prostate cancer, given PBRM1's role in promoting an immunosuppressive microenvironment, its high expression may predict a lack of response to ICIs, and therefore, PBRM1 inhibition could be a strategy to overcome this resistance.[3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding PBRM1 in prostate cancer and its therapeutic implications from pan-cancer studies.
Table 1: PBRM1 Expression and Association with Prostate Cancer Aggressiveness
| Parameter | Finding | Patient Cohort | Statistical Significance | Reference |
|---|---|---|---|---|
| mRNA Expression | 9.8-fold higher in PCa vs. BPH tissues | 27 PCa, 13 BPH | p < 0.05 | [1] |
| Nuclear Protein | High levels correlated with Gleason Score ≥ 7 | 66 PCa samples (TMA) | p = 0.002 | [1] |
| Nuclear Protein | High levels correlated with PSA ≥ 10 ng/mL | 66 PCa samples (TMA) | p = 0.01 | [1] |
PCa: Prostate Cancer; BPH: Benign Prostatic Hyperplasia; PSA: Prostate-Specific Antigen; TMA: Tissue Microarray.
Table 2: PBRM1 Mutation Frequency
| Cancer Type | Mutation Frequency | Data Source / Cohort Size | Reference |
|---|---|---|---|
| Pan-Cancer | 3.8% | cBioPortal / 10,336 patients | [11] |
| Pan-Cancer | ~5% | TCGA Pan-Cancer Cohort | [12] |
| Prostate Cancer | < 3% | Comprehensive Genomic Profiling | N/A |
Table 3: PBRM1 Mutation and Response to Immune Checkpoint Inhibitors (Pan-Cancer Data)
| Cohort | Endpoint | PBRM1-Mutant vs. PBRM1-Wild Type | Statistical Significance | Reference |
|---|---|---|---|---|
| Discovery Cohort | Progression-Free Survival (PFS) | HR = 0.51 | p = 0.030 | [14] |
| Discovery Cohort | Objective Response Rate (ORR) | 47.92% vs. 28.21% | p = 0.0044 | [14] |
| NSCLC Cohort | Progression-Free Survival (PFS) | HR = 0.268 | p = 0.04 | [12] |
| NSCLC Cohort | Objective Response Rate (ORR) | 55.56% vs. 20.00% | p = 0.027 | [12] |
| Pan-Cancer (4 types) | Overall Survival (OS) | Trend towards worse survival | Not significant in CCRCC/SKCM | [11] |
Data from pan-cancer studies; specific data for prostate cancer is limited. HR: Hazard Ratio; NSCLC: Non-Small Cell Lung Cancer; CCRCC: Clear Cell Renal Cell Carcinoma; SKCM: Skin Cutaneous Melanoma.
Key Experimental Protocols
PBRM1 Knockdown in Prostate Cancer Cell Lines
This protocol describes the use of short hairpin RNA (shRNA) to stably suppress PBRM1 expression in cell lines like PC-3 (CRPC) to study its functional role.
Methodology:
-
Vector Selection: Choose a lentiviral vector containing a shRNA sequence targeting PBRM1 and a selectable marker (e.g., puromycin resistance). A non-targeting scrambled shRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Plate prostate cancer cells (e.g., PC-3) and infect them with the collected lentivirus in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to select for successfully transduced cells.
-
Validation of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Extract total RNA from the stable cell lines. Synthesize cDNA and perform qPCR using primers specific for PBRM1 and a housekeeping gene (e.g., GAPDH) to confirm knockdown at the mRNA level.
-
Western Blot: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PBRM1 and a loading control (e.g., β-actin) to confirm knockdown at the protein level.
-
-
Functional Assays: Use the validated PBRM1-knockdown and control cell lines for downstream functional assays, such as proliferation, migration, invasion, and analysis of EMT marker expression.[1]
Immunohistochemistry (IHC) for PBRM1 in Prostate Tissue
This protocol outlines the general steps for detecting PBRM1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3-5 minutes each), 95% (5 minutes), 70% (5 minutes).
-
Rinse in running tap water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) to unmask the antigen. A common method is to incubate slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against PBRM1 (e.g., rabbit polyclonal) in antibody diluent buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.
-
Wash slides with PBS.
-
Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes).
-
-
Counterstaining and Mounting:
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei (blue).
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis: Examine the slides under a microscope to assess the intensity and subcellular localization (nuclear vs. cytoplasmic) of PBRM1 staining.[15][16][17]
Future Directions and Conclusion
PBRM1 is a multifaceted protein in prostate cancer, acting predominantly as an oncogenic driver that promotes aggressive disease phenotypes. This behavior makes it a compelling therapeutic target. The development of selective PBRM1 bromodomain inhibitors is a promising avenue for direct targeting. Perhaps more immediately translatable is the exploitation of synthetic lethality, where PBRM1-deficient tumors could be effectively treated with existing PARP inhibitors. Furthermore, modulating PBRM1 activity to reverse immunosuppression and enhance the efficacy of immunotherapy holds significant promise.
Future research should focus on:
-
Elucidating the precise indirect mechanisms by which PBRM1/PBAF supports androgen receptor signaling.
-
Conducting clinical trials to validate PBRM1 loss as a predictive biomarker for PARP inhibitor sensitivity in prostate cancer.
-
Investigating the efficacy of combining PBRM1 inhibitors with immune checkpoint inhibitors in preclinical models and eventually in clinical trials for prostate cancer.
-
Developing and validating robust clinical assays (e.g., IHC, sequencing panels) to accurately assess PBRM1 status in patient tumors to guide personalized treatment decisions.
References
- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - DEVELOPMENT OF TOOLS TO UNDERSTAND THE ROLE OF THE PBAF CHROMATIN REMODELER IN PROSTATE CANCER - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen receptor signaling in androgen-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers [frontiersin.org]
- 13. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 14. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. PBRM1 Immunohistochemical Expression Profile Correlates with Histomorphological Features and Endothelial Expression of Tumor Vasculature for Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Guide: Probing the PBRM1-BD2 Interaction with Pbrm1-BD2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective inhibitor Pbrm1-BD2-IN-5 and its interaction with the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a critical subunit of the PBAF chromatin remodeling complex, and its dysregulation is implicated in various cancers, notably clear cell renal cell carcinoma. This document details the binding characteristics of this compound, the experimental methodologies used for its characterization, and the broader context of its mechanism of action within the PBRM1 signaling pathway. While a crystal structure of the specific this compound-PBRM1-BD2 complex is not publicly available, this guide consolidates the existing binding data and relevant experimental protocols to serve as a valuable resource for researchers in epigenetics and drug discovery.
Introduction to PBRM1 and Bromodomain Inhibition
Polybromo-1 (PBRM1) is a large, multi-domain protein that serves as a key scaffolding subunit of the PBAF (Polybromo-associated BRG1-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] PBRM1 is unique in that it contains six tandem bromodomains (BD1-6), which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is crucial for tethering the PBAF complex to specific chromatin loci, thereby influencing gene expression.[1]
Given the frequent mutation of PBRM1 in cancers, its bromodomains have emerged as attractive targets for therapeutic intervention.[1] Small molecule inhibitors that competitively block the acetyl-lysine binding pocket of these bromodomains can disrupt the chromatin-localizing function of the PBAF complex, offering a potential avenue for cancer therapy.[1] this compound is a potent and selective inhibitor that has been developed to probe the function of the second bromodomain of PBRM1.[2]
This compound: Binding Affinity and Specificity
This compound has been characterized as a potent inhibitor of the PBRM1 bromodomains. Its binding affinity has been quantified using various biophysical and biochemical assays, with the key data summarized in the table below.
| Compound | Target Bromodomain | Kd (µM)a | IC50 (µM)b |
| This compound | PBRM1-BD2 | 1.5[2] | 0.26[2] |
| This compound | PBRM1-BD5 | 3.9[2] | - |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | 4.4[3] | 0.16[3] |
| PBRM1-BD2-IN-8 | PBRM1-BD5 | 25[3] | - |
a Dissociation constant (Kd) values are typically determined by Isothermal Titration Calorimetry (ITC).[4] b Half-maximal inhibitory concentration (IC50) values are often determined by competitive binding assays such as AlphaScreen.[5]
Experimental Protocols
The characterization of this compound and similar bromodomain inhibitors relies on a suite of biophysical and biochemical techniques. Below are detailed overviews of the key experimental methodologies.
NMR Fragment-Based Screening
Fragment-Based Drug Discovery (FBDD) using Nuclear Magnetic Resonance (NMR) is a powerful method for identifying small, low-affinity fragments that can be optimized into potent inhibitors.[6]
-
Principle: This technique monitors changes in the NMR spectrum of a target protein upon the addition of small molecule fragments. Binding events are detected as chemical shift perturbations (CSPs) in the protein's signals.[7]
-
Methodology:
-
Protein Preparation: Isotopically labeled (15N or 13C) PBRM1-BD2 is expressed and purified. The protein must be soluble and stable at the high concentrations required for NMR.[6]
-
Fragment Library Screening: A library of small molecule fragments is screened by adding them to the labeled protein solution.[7] Two-dimensional 1H-15N HSQC spectra are recorded for the protein in the presence and absence of the fragments.[6]
-
Hit Identification: Fragments that bind to the protein cause changes in the chemical environment of nearby amino acid residues, leading to shifts in the corresponding peaks in the HSQC spectrum. These CSPs identify the "hits".[7]
-
Binding Affinity Determination: The dissociation constant (Kd) for a hit can be determined by titrating increasing concentrations of the fragment into the protein solution and monitoring the progressive chemical shift changes.[4]
-
-
Data Analysis: The magnitude of the CSPs is plotted against the ligand concentration, and the data is fitted to a binding isotherm to calculate the Kd.[4]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[8]
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., PBRM1-BD2), and the resulting heat changes are measured.[9]
-
Methodology:
-
Sample Preparation: The protein and ligand are dialyzed into an identical buffer to minimize heats of dilution.[10]
-
Titration: The ligand is loaded into a syringe and injected in small aliquots into the protein solution in the sample cell of the calorimeter.[10]
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.[10]
-
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay commonly used for high-throughput screening of inhibitors.[11]
-
Principle: The assay uses two types of beads: a donor bead and an acceptor bead. When the beads are brought into close proximity, excitation of the donor bead with a laser results in the generation of singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal. In a competitive binding assay, an inhibitor will disrupt the interaction that brings the beads together, leading to a decrease in signal.[11]
-
Methodology for Bromodomain Inhibition:
-
Assay Setup: A biotinylated histone peptide (the natural ligand) is bound to streptavidin-coated donor beads. A tagged PBRM1-BD2 protein is bound to acceptor beads (e.g., Ni-NTA acceptor beads for a His-tagged protein).[12]
-
Incubation: The donor beads, acceptor beads, and PBRM1-BD2 protein are incubated together. In the absence of an inhibitor, the protein binds to the histone peptide, bringing the beads into proximity and generating a signal.[12]
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the mixture. If the compound binds to PBRM1-BD2, it will displace the histone peptide, separating the beads and causing a loss of signal.[12]
-
-
Data Analysis: The luminescent signal is measured, and the IC50 value is calculated by plotting the signal intensity against a range of inhibitor concentrations.
PBRM1 Signaling Pathway and Mechanism of Inhibition
PBRM1 functions within the PBAF complex to regulate gene expression. The bromodomains of PBRM1 are essential for recognizing acetylated histones and targeting the complex to specific genomic regions.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profile of Pbrm1-BD2-IN-5
An In-Depth Technical Guide on the Selectivity Profile of PBRM1 Bromodomain Inhibitors
This guide provides a detailed overview of the selectivity and characterization of inhibitors targeting the second bromodomain of Polybromo-1 (PBRM1-BD2), a key component of the PBAF chromatin remodeling complex. The data presented here is primarily based on a study that identified and optimized a series of PBRM1-BD2 inhibitors, starting from an NMR fragment screen. While the specific compound "Pbrm1-BD2-IN-5" was not found in the literature, this guide focuses on the extensively characterized compound 5 and its analogs from a significant study in the field, which likely represents the intended subject of inquiry.
Core Objective
The primary goal of the research highlighted herein was to develop potent and selective chemical probes for PBRM1 bromodomains to investigate their role in cancer pathogenesis.[1] A key challenge has been achieving selectivity over other bromodomains, particularly the highly homologous bromodomains of SMARCA2 and SMARCA4.[1][2]
Data Presentation: Selectivity and Binding Affinity
The following tables summarize the quantitative data for a selection of PBRM1-BD2 inhibitors, detailing their binding affinities and inhibitory concentrations against various bromodomain targets.
Table 1: Binding Affinities (Kd) of PBRM1-BD2 Inhibitors Determined by Isothermal Titration Calorimetry (ITC)
| Compound | PBRM1-BD2 Kd (μM) | PBRM1-BD5 Kd (μM) | SMARCA2B Kd (μM) | SMARCA4 Kd (μM) | ASH1L Kd (μM) |
| 5 | 18.4 | 179 | - | 142 | - |
| 7 | 0.7 | 0.35 | - | 5.0 | No Binding |
| 8 | 6.9 | 3.3 | - | No Binding | No Binding |
| 11 | 9.3 | 10.1 | - | 69 | - |
| 16 | 1.5 ± 0.9 | 3.9 ± 2.6 | No Binding | No Binding | - |
Data extracted from a study on selective PBRM1 bromodomain inhibitors.[2]
Table 2: Inhibitory Potency (IC50) of PBRM1-BD2 Inhibitors Determined by AlphaScreen Assay
| Compound | PBRM1-BD2 IC50 (μM) |
| 5 | 4.2 ± 1.3 |
| 7 | 0.2 ± 0.02 |
| 8 | 6.3 ± 1.4 |
| 11 | 1.0 ± 0.2 |
| 16 | 0.26 ± 0.04 |
| 24 | 0.43 ± 0.04 |
| 25 | 0.22 ± 0.02 |
| 26 | 0.29 ± 0.05 |
Data extracted from a study on selective PBRM1 bromodomain inhibitors.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC experiments were conducted to determine the dissociation constants (Kd) of the inhibitors for various bromodomains.
-
Protein and Ligand Preparation: Recombinant bromodomain proteins were purified and dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The small molecule inhibitors were dissolved in the same buffer, with a small percentage of DMSO if necessary.
-
Titration: The protein solution (e.g., 10-20 µM) was placed in the sample cell of the calorimeter. The inhibitor solution (e.g., 100-200 µM) was loaded into the injection syringe.
-
Data Acquisition: A series of small injections of the inhibitor into the protein solution were performed at a constant temperature (e.g., 25 °C). The heat change associated with each injection was measured.
-
Data Analysis: The resulting binding isotherm was fitted to a single-site binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Assay
An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) was used to measure the inhibitory potency (IC50) of the compounds.
-
Assay Principle: The assay measures the disruption of the interaction between a biotinylated histone H3 peptide containing an acetylated lysine (H3K14ac) and a His-tagged PBRM1-BD2 protein.
-
Reagents: Biotin-H3K14ac peptide, His-PBRM1-BD2, Streptavidin-coated Donor beads, and Ni2+-chelate Acceptor beads were used in an appropriate assay buffer.
-
Procedure: The His-PBRM1-BD2 protein and the biotin-H3K14ac peptide were incubated with varying concentrations of the inhibitor. Subsequently, the Donor and Acceptor beads were added. In the absence of an inhibitor, the protein-peptide interaction brings the beads into close proximity, generating a luminescent signal.
-
Detection: The plate was read on an AlphaScreen-capable plate reader. The IC50 values were calculated by fitting the concentration-response curves using a nonlinear regression model.[2]
NMR Spectroscopy
Protein-detected Nuclear Magnetic Resonance (NMR) spectroscopy was employed for fragment screening and to map the binding site of inhibitors on PBRM1-BD2.
-
Sample Preparation: Uniformly 15N-labeled PBRM1-BD2 was prepared in an NMR buffer (e.g., phosphate buffer in D2O).
-
1H-15N HSQC Spectra: Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) spectra were recorded for the protein alone and in the presence of increasing concentrations of the inhibitor.
-
Chemical Shift Perturbation (CSP) Analysis: Binding of the ligand to the protein induces changes in the chemical environment of nearby amino acid residues, resulting in shifts in the corresponding peaks in the HSQC spectrum. The magnitude of these CSPs was calculated and mapped onto the protein structure to identify the binding site.[2]
Differential Scanning Fluorimetry (DSF)
DSF was used to assess the thermal stabilization of the bromodomain upon ligand binding.
-
Procedure: The bromodomain protein was mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a multiwell plate.
-
Thermal Denaturation: The temperature was gradually increased, and the fluorescence was monitored. The dye binds to exposed hydrophobic regions of the protein as it unfolds, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined. A positive shift in Tm in the presence of a ligand indicates binding and stabilization of the protein.[2]
Visualizations
The following diagrams illustrate the inhibitor discovery workflow and the biological context of PBRM1.
Caption: Workflow for the discovery and optimization of selective PBRM1-BD2 inhibitors.
Caption: Role of PBRM1 in the PBAF complex and the mechanism of its inhibition.
Conclusion
The development of selective inhibitors for PBRM1-BD2, such as compound 16 , represents a significant advancement in the field of chemical biology. These compounds serve as valuable tools to dissect the specific functions of PBRM1 in health and disease, particularly in cancers where its activity is dysregulated. The data and protocols outlined in this guide provide a comprehensive resource for researchers in drug discovery and epigenetics who are interested in targeting PBRM1. The systematic approach, combining fragment screening with detailed biophysical and cellular characterization, exemplifies a robust strategy for developing selective chemical probes for challenging epigenetic targets.
References
The Impact of PBRM1-BD2-IN-5 on PBAF Complex Dynamics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Polybromo-associated BAF (PBAF) complex, a critical chromatin remodeling machinery, plays a pivotal role in gene regulation. Its subunit, PBRM1, with its multiple bromodomains, is instrumental in anchoring the complex to acetylated histones, thereby directing its genomic localization and function. The small molecule inhibitor, PBRM1-BD2-IN-5, has emerged as a potent and selective tool to probe the function of PBRM1's second bromodomain (BD2). This technical guide provides an in-depth analysis of the effects of this compound on the PBAF complex, focusing on its influence on complex assembly, chromatin interaction, and overall function. Quantitative data on inhibitor binding and efficacy are presented, alongside detailed experimental protocols for key assays and visual representations of the underlying molecular mechanisms.
Introduction to the PBAF Complex and the Role of PBRM1
The PBAF complex is a member of the SWI/SNF family of ATP-dependent chromatin remodelers, which utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating gene expression. The complex is comprised of several core subunits, with PBRM1 being a key distinguishing component. PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails, a hallmark of active chromatin regions.
The second bromodomain of PBRM1 (PBRM1-BD2) is of particular interest due to its significant role in mediating the interaction of the PBAF complex with chromatin.[1] Studies have shown that the bromodomains of PBRM1, particularly BD2 and BD4, are crucial for the robust binding of the PBAF complex to acetylated nucleosomes.[2][3] PBRM1 is understood to be the final subunit incorporated into the PBAF complex and is not essential for the assembly of the other core components into a functional unit.[2] However, its presence significantly enhances the chromatin binding affinity of the entire complex.[2]
This compound: A Selective Inhibitor of PBRM1 Bromodomain 2
This compound is a small molecule inhibitor designed to specifically target the acetyl-lysine binding pocket of the second bromodomain of PBRM1. By competitively binding to this pocket, it prevents the recognition of acetylated histone tails, effectively displacing the PBAF complex from its chromatin targets.
Quantitative Data on this compound
The following table summarizes the key quantitative parameters defining the interaction of this compound and related compounds with PBRM1 bromodomains.
| Compound | Target Bromodomain | Binding Affinity (Kd) | IC50 | Assay Method | Reference |
| This compound (Compound 16) | PBRM1-BD2 | 1.5 µM | 0.26 µM | AlphaScreen | [1] |
| Compound 5 | PBRM1-BD2 | 45.3 ± 8.1 μM | 4.2 ± 1.3 μM | NMR, AlphaScreen | [1] |
| Compound 7 | PBRM1-BD2 | 0.7 µM | 0.2 ± 0.02 μM | ITC, AlphaScreen | [1] |
| Compound 8 | PBRM1-BD2 | 6.9 µM | 6.3 ± 1.4 μM | ITC, AlphaScreen | [1] |
| Compound 11 | PBRM1-BD2 | 9.3 µM | 1.0 ± 0.2 μM | ITC, AlphaScreen | [1] |
Effect of this compound on PBAF Complex Assembly and Stability
Current evidence suggests that this compound does not directly inhibit the assembly of the core PBAF complex. PBRM1 is the last subunit to be incorporated, and the complex can form in its absence.[2] Therefore, an inhibitor targeting a PBRM1 bromodomain is unlikely to prevent the initial formation of the PBAF complex.
However, the loss of PBRM1 has been shown to affect the composition of the PBAF complex, leading to the disengagement of the BRD7 subunit while retaining ARID2 and the core ATPase SMARCA4.[4] By functionally antagonizing PBRM1's chromatin tethering function, this compound may indirectly influence the stability and subunit composition of the complex at specific genomic loci. The primary mechanism of action of this compound is the disruption of the PBAF complex's interaction with chromatin, which in turn affects its genomic localization and regulatory functions. This functional displacement mimics the cellular phenotype observed with the loss of PBRM1.
Signaling Pathways and Experimental Workflows
PBAF Complex Assembly and Function
Caption: PBAF complex assembly pathway, highlighting the late incorporation of PBRM1.
Mechanism of Action of this compound
Caption: Competitive inhibition of PBRM1-BD2 by this compound, leading to PBAF displacement.
Experimental Workflow: Co-Immunoprecipitation
Caption: A generalized workflow for Co-Immunoprecipitation to study PBAF complex integrity.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess PBAF Complex Integrity
This protocol is designed to determine if this compound disrupts the interaction between PBRM1 and other PBAF subunits.
Materials:
-
Cells expressing endogenous PBAF complex
-
This compound and vehicle control (e.g., DMSO)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-PBRM1 antibody (IP-grade)
-
Antibodies against other PBAF subunits (e.g., SMARCA4, ARID2) for Western blotting
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time and concentration.
-
Cell Lysis: Harvest and lyse cells in ice-cold Co-IP Lysis Buffer.
-
Lysate Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PBRM1 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending in Elution Buffer and heating.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PBRM1 and other PBAF subunits to assess co-precipitation.
AlphaScreen Assay to Measure Inhibition of PBRM1-BD2 Binding
This protocol measures the ability of this compound to inhibit the interaction between PBRM1-BD2 and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged PBRM1-BD2 protein
-
Biotinylated H3K14ac peptide
-
This compound or other test compounds
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of His-tagged PBRM1-BD2 and biotinylated H3K14ac peptide in Assay Buffer.
-
Reaction Mixture: In a 384-well plate, add the test compound, His-tagged PBRM1-BD2, and biotinylated H3K14ac peptide.
-
Incubation: Incubate the reaction mixture at room temperature to allow for binding to occur.
-
Bead Addition: Add a mixture of Nickel Chelate Acceptor beads and Streptavidin Donor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature to allow for bead-protein/peptide binding.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the PBRM1 bromodomain in the function of the PBAF complex. While it does not appear to directly disrupt the assembly of the core PBAF machinery, its potent and selective inhibition of PBRM1-BD2's interaction with acetylated histones effectively displaces the complex from chromatin. This leads to a functional state that mimics the loss of PBRM1, providing a powerful tool to study the downstream consequences of PBAF mislocalization in various cellular processes and disease states. Further research utilizing techniques such as co-immunoprecipitation in the presence of the inhibitor will be crucial to fully dissect any potential subtle effects on the stability and subunit dynamics of the PBAF complex.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
understanding chromatin remodeling and PBRM1
An In-Depth Technical Guide to Chromatin Remodeling and the Role of PBRM1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of chromatin remodeling with a specific focus on the Polybromo-associated BRG1-associated factor (PBAF) complex and its key subunit, Polybromo-1 (PBRM1). PBRM1, a large, multi-domain protein, is a critical component of the PBAF chromatin remodeling complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. Mutations and loss of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), highlighting its crucial role as a tumor suppressor. This document delves into the molecular mechanisms of PBRM1-mediated chromatin remodeling, its impact on gene expression, and its involvement in critical cellular processes such as DNA damage repair and cell cycle regulation. Detailed experimental protocols for studying PBRM1 function and quantitative data on its interactions and effects are presented to facilitate further research and therapeutic development.
Introduction to Chromatin Remodeling and the PBAF Complex
Eukaryotic DNA is packaged into a highly organized and dynamic structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of approximately 147 base pairs of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4). The accessibility of DNA is tightly regulated by post-translational modifications of histones and the action of ATP-dependent chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby influencing gene expression, DNA replication, and repair.
The SWI/SNF family of chromatin remodeling complexes are large, multi-subunit assemblies that play a pivotal role in these processes. In mammals, there are three major classes of SWI/SNF complexes: the canonical BAF (cBAF), the Polybromo-associated BAF (PBAF), and the non-canonical BAF (ncBAF) complexes. While these complexes share a core set of subunits, including one of two ATPase subunits, BRG1 (SMARCA4) or BRM (SMARCA2), they are distinguished by the presence of unique, complex-specific subunits that are thought to confer functional specificity.
The PBAF complex is characterized by the presence of PBRM1 (also known as BAF180), ARID2, and BRD7. PBRM1 is a defining subunit of the PBAF complex and is believed to play a crucial role in targeting the complex to specific genomic loci.
The Role and Structure of PBRM1
PBRM1 is a large nuclear protein that functions as a key targeting subunit of the PBAF complex. Its structure is characterized by multiple domains that mediate its interactions with chromatin and other proteins.
-
Bromodomains (BDs): PBRM1 contains six tandem bromodomains (BD1-BD6) in its N-terminal half. Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism for tethering the PBAF complex to specific regions of chromatin that are marked by histone acetylation, often associated with active transcription.
-
Bromo-Adjacent Homology (BAH) Domains: PBRM1 possesses two BAH domains. While the precise function of these domains in PBRM1 is still under investigation, BAH domains are generally known to be involved in protein-protein interactions and may contribute to the overall stability and function of the PBAF complex.
-
High Mobility Group (HMG) Domain: Located near the C-terminus, the HMG domain is a DNA-binding motif that preferentially binds to non-canonical DNA structures. This domain may facilitate the interaction of the PBAF complex with DNA and contribute to its remodeling activity.
Quantitative Data on PBRM1 Function
Binding Affinities of PBRM1 Bromodomains
The affinity of PBRM1's bromodomains for acetylated histones is critical for its targeting function. While individual bromodomains exhibit modest binding affinities, their cooperative action within the full-length protein leads to high-avidity interactions with nucleosomes.
| PBRM1 Construct | Ligand | Dissociation Constant (Kd) | Method | Reference |
| PBRM1-BD2 | H3K14ac peptide | 1.5 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| PBRM1-BD4 | H3K14ac peptide | ~0.07 µM | AlphaScreen | [2] |
| PBRM1-BD5 | H3K14ac peptide | 3.9 ± 2.6 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| PBRM1-BD2 | dsRNA | 1.1 ± 0.4 µM | NMR Titration | [3] |
| PBRM1-BD4 | dsRNA | 0.9 ± 0.4 µM | NMR Titration | [3] |
Note: Binding affinities can vary depending on the experimental conditions and the specific peptide sequences used.
Impact of PBRM1 on Gene Expression
Loss of PBRM1 function leads to significant changes in the expression of a multitude of genes involved in various cellular processes. Below is a summary of key target genes and their expression changes upon PBRM1 loss in clear cell renal cell carcinoma (ccRCC).
| Gene | Function | Log2 Fold Change (PBRM1 loss vs. WT) | Cell Line/Tissue | Reference |
| ALDH1A1 | Retinoic acid biosynthesis, cancer stem cell marker | > 1 | 786-O (ccRCC) | [4] |
| p21 (CDKN1A) | Cell cycle inhibitor | Downregulated (PBRM1 required for induction) | Multiple | [4] |
| HIF1A | Hypoxia-inducible factor | Upregulated | ccRCC | [4] |
| Various Cell Adhesion Genes | Cell-cell and cell-matrix interactions | Downregulated | Caki2 (ccRCC) | [5][6] |
Signaling Pathways and Experimental Workflows
PBAF Complex Assembly
The assembly of the PBAF complex is a sequential process involving the formation of distinct modules.
Caption: Assembly pathway of the PBAF complex.
PBRM1 in DNA Damage Response
PBRM1 plays a critical role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).
Caption: Role of PBRM1 in the DNA damage response.
PBRM1 and NF-κB Signaling
Loss of PBRM1 has been shown to lead to the activation of the NF-κB signaling pathway, promoting a pro-tumorigenic inflammatory environment.
Caption: PBRM1 loss and activation of NF-κB signaling.[7][8]
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PBRM1
This protocol is adapted for studying PBRM1 occupancy in renal cells.[9][10]
1. Cell Cross-linking and Lysis:
-
Cross-link ~20 million cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench with 125 mM glycine for 5 minutes.
-
Wash cells with ice-cold PBS and lyse in ChIP lysis buffer (e.g., Millipore, Cat # 17-295) with protease inhibitors.
2. Chromatin Shearing:
-
Sonicate the cell lysate to shear DNA to an average fragment size of 200-500 bp.
-
Centrifuge at 8000 x g for 5 minutes to pellet debris.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a PBRM1-specific antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
4. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO3).
5. Reverse Cross-linking and DNA Purification:
-
Reverse cross-links by incubating with NaCl at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a ChIP DNA purification kit.
6. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified DNA according to the manufacturer's protocol.
-
Perform high-throughput sequencing.
Immunoprecipitation (IP) of PBRM1
This protocol is for the immunoprecipitation of PBRM1 from cell lysates for subsequent analysis by Western blotting.[11][12][13][14]
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Pre-clearing the Lysate:
-
Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Add the PBRM1 primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.
5. Elution:
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the protein complex.
-
Pellet the beads and collect the supernatant for Western blot analysis.
Conclusion and Future Directions
PBRM1 is a critical tumor suppressor that plays a multifaceted role in maintaining genome stability and regulating gene expression through its function within the PBAF chromatin remodeling complex. Its frequent inactivation in cancer, particularly ccRCC, underscores its importance in cellular homeostasis. The intricate mechanisms by which PBRM1 targets the PBAF complex to specific genomic loci and modulates chromatin architecture are areas of intense research. A deeper understanding of these processes will be instrumental in developing novel therapeutic strategies that target the vulnerabilities arising from PBRM1 deficiency. Future research should focus on elucidating the complete repertoire of PBRM1 target genes, understanding the interplay between its various domains in chromatin recognition, and exploring the potential for synthetic lethal approaches in PBRM1-mutant cancers. The development of small molecule inhibitors that can modulate the activity of the PBAF complex or specifically target the interactions of PBRM1 represents a promising avenue for precision oncology.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated polybromo-1 bromodomain 4 missense variants variably impact bromodomain ligand binding and cell growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.icr.ac.uk [repository.icr.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. usbio.net [usbio.net]
Methodological & Application
Application Notes and Protocols for Pbrm1-BD2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-5 is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2] PBRM1 is frequently mutated in several cancers, particularly clear cell renal cell carcinoma (ccRCC), making it an attractive therapeutic target.[3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and therapeutic potential.
Data Presentation
The following table summarizes the key in vitro and cellular activities of this compound and related compounds.
| Compound/Parameter | Target | IC50 (µM) | Kd (µM) | Cell-based Assay | Notes |
| This compound | PBRM1-BD2 | 0.26 | 1.5 | Histone Peptide Binding | Reduces binding of full-length PBRM1 to acetylated histone peptides in cell lysates.[1][2] |
| PBRM1-BD5 | 3.9 | ||||
| Compound 5 (analogue) | PBRM1-BD2 | 45.3 | NMR Titration | A 2-phenyldihydroquinazolinone scaffold identified from a fragment screen.[4] | |
| Compound 7 (analogue) | PBRM1-BD2 | DSF Assay | Previously reported to bind PBRM1-BD2.[4] |
Signaling Pathway
PBRM1 is a critical component of the SWI/SNF chromatin remodeling complex and plays a significant role in regulating gene expression. Its loss or inhibition can impact multiple signaling pathways involved in cell proliferation, metabolism, and immune response. One such pathway is the AKT-motor signaling pathway, which is often activated upon PBRM1 knockdown and is crucial for cell growth and survival.
Caption: PBRM1 negatively regulates the AKT-mTOR pathway.
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram
Caption: Workflow for the cell viability assay.
Materials:
-
PBRM1-dependent cancer cell line (e.g., 786-O, A498)[5][6][7]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a DMSO-only control.
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
-
Incubation:
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines a method to confirm the binding of this compound to PBRM1 within live cells using NanoBRET™ technology.[11][12]
Workflow Diagram
Caption: Workflow for the NanoBRET™ target engagement assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding PBRM1-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® fluorescent tracer
-
This compound
-
NanoBRET® Nano-Glo® Detection System
-
BRET-capable plate reader
Procedure:
-
Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect cells with the PBRM1-NanoLuc® plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET® tracer at the recommended concentration in Opti-MEM®.
-
Add the tracer and compound dilutions to the cells. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C and 5% CO2.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.[13]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the ratios to the no-inhibitor control.
-
Plot the concentration-response curve to determine the IC50 for target engagement.
-
Conclusion
These protocols provide a framework for investigating the cellular effects of this compound. The cell viability assay is a fundamental method to assess the compound's anti-proliferative effects, while the NanoBRET™ target engagement assay offers a sophisticated approach to confirm direct binding to PBRM1 in a physiological context. Adaptation of these protocols may be necessary depending on the specific cell lines and experimental goals.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brugarolaslab.com [brugarolaslab.com]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 10. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. NanoBRET® TE Assays for PARPs and PARG [promega.jp]
- 13. NanoBRET® Nano-Glo® Detection Systems [promega.jp]
Application Notes and Protocols for Utilizing PBRM1-BD2-IN-5 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-bromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a critical role in gene regulation. Its function is intricately linked to its six bromodomains, which recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions. The second bromodomain, BD2, is particularly crucial for this interaction, binding with high affinity to acetylated histone H3 at lysine 14 (H3K14ac). Dysregulation of PBRM1 is frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), making it a significant target for therapeutic development. PBRM1-BD2-IN-5 is a potent and selective small molecule inhibitor of the PBRM1 BD2, offering a powerful tool to investigate the chromatin-dependent functions of PBRM1. This document provides detailed application notes and protocols for the use of this compound in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments to elucidate the genomic targets of PBRM1.
PBRM1 Signaling and Chromatin Remodeling
PBRM1, as a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, is involved in regulating gene expression through ATP-dependent chromatin remodeling. The PBAF complex can alter nucleosome positioning, thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins. PBRM1's role in targeting the PBAF complex to specific genomic loci is mediated by its bromodomains.
PBRM1 has been implicated in several critical signaling pathways, including the Hypoxia-Inducible Factor (HIF) and the PI3K/Akt pathways. In ccRCC, where the VHL gene is often mutated leading to HIF stabilization, PBRM1 loss has been shown to amplify the HIF transcriptional response.[1][2] Furthermore, PBRM1 deficiency has been associated with the activation of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4][5]
Below is a diagram illustrating the central role of PBRM1 in chromatin remodeling and its interplay with key signaling pathways.
Caption: PBRM1's role in chromatin remodeling and signaling.
Quantitative Data for this compound and Related Inhibitors
The following table summarizes key quantitative data for this compound and other relevant inhibitors of PBRM1 bromodomains. This information is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | PBRM1-BD2 | IC50 | 0.26 | µM | [6] |
| This compound | PBRM1-BD2 | Kd | 1.5 | µM | [6] |
| This compound | PBRM1-BD5 | Kd | 3.9 | µM | [6] |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | IC50 | 0.16 | µM | [7] |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | Kd | 4.4 | µM | [7] |
| PBRM1-BD2-IN-8 | PBRM1-BD5 | Kd | 25 | µM | [7] |
Experimental Protocol: ChIP-seq using this compound
This protocol outlines the steps for performing a ChIP-seq experiment to identify the genomic regions where PBRM1 binding is displaced by this compound.
Experimental Workflow
The overall workflow for a ChIP-seq experiment using a chemical inhibitor is depicted below.
Caption: ChIP-seq workflow with inhibitor treatment.
Materials
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Cell line of interest (e.g., a ccRCC cell line with wild-type PBRM1)
-
Cell culture medium and supplements
-
Formaldehyde (37%, methanol-free)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Sonication buffer
-
ChIP-grade anti-PBRM1 antibody
-
Control IgG antibody (from the same species as the anti-PBRM1 antibody)
-
Protein A/G magnetic beads
-
ChIP dilution buffer
-
Low salt wash buffer
-
High salt wash buffer
-
LiCl wash buffer
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for DNA library preparation and sequencing
Detailed Protocol
1. Cell Culture and Treatment
1.1. Culture your cells of interest to ~80-90% confluency. The choice of cell line is critical; a line with known functional PBRM1 is recommended to observe the effects of the inhibitor. 1.2. Inhibitor Treatment:
- Prepare working solutions of this compound in pre-warmed cell culture medium. Based on the IC50 value of 0.26 µM, a starting concentration range of 1-10 µM is recommended for cellular treatment.
- As a vehicle control, prepare medium with the same final concentration of DMSO as the inhibitor-treated samples.
- Treat the cells with either this compound or DMSO for a predetermined duration. An initial time course experiment (e.g., 4, 8, 12, 24 hours) is advised to determine the optimal treatment time for maximal PBRM1 displacement from chromatin without causing significant cell death. This can be assessed by performing a time-course treatment followed by cellular fractionation and Western blotting for PBRM1 in the chromatin-bound fraction.
2. Cross-linking
2.1. To cross-link proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1%. 2.2. Incubate at room temperature for 10 minutes with gentle shaking. 2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. 2.4. Incubate at room temperature for 5 minutes. 2.5. Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Sonication
3.1. Harvest the cells and lyse them in cell lysis buffer to release the nuclei. 3.2. Resuspend the nuclear pellet in sonication buffer. 3.3. Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions (power, duration, cycles) is crucial for successful ChIP. 3.4. Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation (IP)
4.1. Pre-clear the chromatin with protein A/G magnetic beads to reduce non-specific binding. 4.2. Set aside a small aliquot of the pre-cleared chromatin as "input" control. This sample will be processed alongside the IP samples from the reverse cross-linking step onwards. 4.3. To the remaining chromatin, add the anti-PBRM1 antibody or the control IgG antibody. 4.4. Incubate overnight at 4°C with rotation. 4.5. Add pre-blocked protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
5. Washing and Elution
5.1. Pellet the beads on a magnetic stand and discard the supernatant. 5.2. Perform a series of washes to remove non-specifically bound proteins and DNA:
- 1x with low salt wash buffer
- 1x with high salt wash buffer
- 1x with LiCl wash buffer
- 2x with TE buffer 5.3. Elute the immunoprecipitated material from the beads by resuspending in elution buffer and incubating at 65°C.
6. Reverse Cross-linking and DNA Purification
6.1. Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M. 6.2. Incubate at 65°C overnight to reverse the formaldehyde cross-links. 6.3. Treat with RNase A and then Proteinase K to remove RNA and protein. 6.4. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
7. Library Preparation and Sequencing
7.1. Quantify the purified DNA. 7.2. Prepare DNA libraries for high-throughput sequencing according to the manufacturer's instructions (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters. 7.3. Perform PCR amplification of the libraries. 7.4. Sequence the libraries on a high-throughput sequencing platform.
8. Data Analysis
8.1. Quality Control: Assess the quality of the raw sequencing reads. 8.2. Alignment: Align the sequencing reads to the appropriate reference genome. 8.3. Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the anti-PBRM1 IP samples compared to the input or IgG control for both the DMSO and this compound treated conditions. 8.4. Differential Binding Analysis: Compare the PBRM1 binding profiles between the DMSO-treated and this compound-treated samples to identify genomic loci where PBRM1 binding is lost or significantly reduced upon inhibitor treatment. 8.5. Downstream Analysis: Perform gene ontology analysis, pathway analysis, and motif analysis on the differentially bound regions to understand the biological functions of PBRM1-mediated gene regulation.
Experimental Controls
To ensure the reliability and interpretability of your ChIP-seq results, the following controls are essential:
-
Vehicle Control (DMSO): This is the primary control to assess the baseline PBRM1 binding profile in the absence of the inhibitor.
-
Input DNA Control: This control accounts for biases in chromatin shearing and sequencing. It represents the distribution of all sonicated chromatin fragments before immunoprecipitation.
-
Mock IP (IgG Control): This control assesses the level of non-specific binding of the antibody and beads to the chromatin. An antibody of the same isotype but with no known target in the nucleus should be used.
-
Positive and Negative Control Loci: If known PBRM1 target genes and non-target genes are available for your cell type, these can be used as positive and negative controls for qPCR validation of your ChIP-seq results.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a chemical probe to dissect the chromatin-dependent roles of PBRM1 in gene regulation and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT Pathway and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Dysregulation and Reprogramming Metabolic Pathways in Renal Cancer: Crosstalk with the VHL/HIF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
Application Notes and Protocols for Determining the IC50 of Pbrm1-BD2-IN-5 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a tumor suppressor frequently mutated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC). PBRM1 contains six bromodomains, which are critical for its function in regulating gene expression. The second bromodomain (BD2) of PBRM1 is a promising target for therapeutic intervention. Pbrm1-BD2-IN-5 is a potent and selective inhibitor of PBRM1-BD2, offering a valuable tool for studying the biological functions of PBRM1 and as a potential starting point for the development of novel anticancer therapeutics. These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
PBRM1 Signaling Pathway in Cancer
PBRM1 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. Loss or mutation of PBRM1 is a frequent event in cancer, particularly in ccRCC, where it is the second most commonly mutated gene after VHL. PBRM1 deficiency can lead to the activation of several pro-tumorigenic signaling pathways, including the NF-κB and AKT-mTOR pathways. Furthermore, PBRM1 loss has been shown to create synthetic lethality with inhibitors of PARP and ATR, and it can modulate the tumor immune microenvironment.
Pbrm1-BD2-IN-5 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-5 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1][2][3] PBRM1 is frequently mutated in several cancers, including clear cell renal cell carcinoma, making it an attractive target for therapeutic development.[4] These application notes provide detailed protocols for the solubilization, storage, and experimental use of this compound in both biochemical and cell-based assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C15H13ClN2O |
| Molecular Weight | 272.73 g/mol |
| Solubility | Soluble in DMSO (50 mg/mL or 183.33 mM); sonication is recommended. |
| Storage (Powder) | -20°C for up to 3 years. |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |
Table 1: Physicochemical and storage information for this compound.[1][5][6]
Mechanism of Action
PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, which is a type of SWI/SNF chromatin remodeling complex.[4][7] PBRM1 contains six bromodomains that recognize and bind to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific chromatin regions.[4][8] This interaction is critical for regulating gene expression involved in cellular processes such as proliferation, cell cycle, and DNA repair.[9][10]
This compound selectively inhibits the second bromodomain (BD2) and, to a lesser extent, the fifth bromodomain (BD5) of PBRM1.[1][2] By blocking the interaction between PBRM1 and acetylated histones, this compound disrupts the chromatin remodeling function of the PBAF complex, leading to downstream effects on gene expression and cell phenotype.[1][2][4]
Quantitative Biological Data
This compound has been characterized in various biochemical and cellular assays.
| Assay Type | Target | Value |
| Binding Affinity (Kd) | PBRM1-BD2 | 1.5 µM |
| PBRM1-BD5 | 3.9 µM | |
| Inhibitory (IC50) | PBRM1-BD2 | 0.26 µM |
Table 2: In vitro binding and inhibitory activity of this compound.[1][2][3]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.73 mg of the compound in 1 mL of DMSO.
-
To aid dissolution, vortex the solution and sonicate for 10-15 minutes.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Cell-Based Proliferation Assay
This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines, such as LNCaP prostate cancer cells.[1][3]
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 10 µM.[1][3] Include a DMSO-only vehicle control. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 5 days).[1][3]
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Read the plate on a luminometer or spectrophotometer.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Biochemical AlphaScreen Assay
This protocol outlines a competitive AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of the PBRM1-BD2 interaction with an acetylated histone peptide.[7]
Materials:
-
Recombinant His-tagged PBRM1-BD2 protein
-
Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well white microplate
-
This compound stock solution (10 mM in DMSO)
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the His-tagged PBRM1-BD2 protein to each well at a final concentration of approximately 0.2 µM.[7]
-
Add the biotinylated H3K14ac peptide to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the binding reaction to reach equilibrium.
-
In the dark, add the Ni-NTA Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the Streptavidin-coated Donor beads to each well.
-
Incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will decrease as the inhibitor disrupts the protein-peptide interaction. Plot the signal against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable tool for investigating the biological functions of PBRM1 and the therapeutic potential of targeting the PBAF complex. The protocols provided here offer a starting point for utilizing this inhibitor in various experimental settings. Researchers should optimize these protocols based on their specific cell lines and assay conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. glpbio.com [glpbio.com]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. 化合物 this compound|T60159|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 6. This compound Supplier | CAS 2819989-61-0 | AOBIOUS [aobious.com]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 10. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PBRM1-BD2-IN-5 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in human cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC).[1][2] PBRM1 functions as a tumor suppressor, playing critical roles in cell differentiation, proliferation, and DNA repair.[3] The PBRM1 protein contains six bromodomains (BDs), which are responsible for recognizing acetylated lysine residues on histones and thereby targeting the PBAF complex to specific chromatin regions.[4][5] The second bromodomain, BD2, is crucial for the chromatin binding and function of PBRM1.[4][6][7][8]
Pbrm1-BD2-IN-5 is a selective inhibitor targeting the second bromodomain of PBRM1. By binding to BD2, this compound disrupts the interaction of PBRM1 with acetylated histones, thereby modulating gene expression and cellular processes that are dependent on PBAF complex activity.[5] Preclinical studies in xenograft mouse models are essential to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of PBRM1 inhibitors like this compound. These studies provide the foundational data for further clinical development.
Mechanism of Action and Signaling Pathways
PBRM1 is a subunit of the ATP-dependent SWI/SNF chromatin remodeling complex, specifically the PBAF complex.[2][4] Through its bromodomains, PBRM1 recognizes and binds to acetylated histones, anchoring the PBAF complex to chromatin. This action alters nucleosome positioning, thereby regulating the expression of genes involved in critical cellular processes.
Key Signaling Pathways Influenced by PBRM1:
-
DNA Damage Repair: PBRM1 is involved in the cellular response to DNA damage. Its deficiency has been shown to confer synthetic lethality with inhibitors of PARP and ATR, suggesting a role in DNA repair pathways.[1]
-
Cell Cycle Regulation: PBRM1 can influence the cell cycle. Knockdown of PBRM1 in renal cell carcinoma cells has been shown to promote cell proliferation and an increase in the number of cells in the S phase.[2]
-
AKT-mTOR Signaling: PBRM1 deficiency can lead to the activation of the AKT-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[9]
-
Immune Response: PBRM1 status can impact the tumor immune microenvironment. PBRM1 mutations have been associated with an altered immune cell infiltration and response to immunotherapy.[3]
-
Chemokine Signaling: PBRM1 knockdown can modulate chemokine/chemokine receptor interaction pathways.[2]
Below is a diagram illustrating the central role of PBRM1 and the effect of its inhibition.
Caption: PBRM1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols for Xenograft Mouse Models
The following protocols provide a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Cell Line Selection and Culture
-
Cell Lines: Utilize human cancer cell lines with known PBRM1 mutation status. For example, clear cell renal cell carcinoma cell lines such as 786-O (PBRM1 wild-type) and ACHN (PBRM1 mutant) are suitable.[10] Isogenic cell lines (e.g., PBRM1 wild-type and CRISPR-Cas9 generated PBRM1-knockout) are highly recommended for directly assessing the inhibitor's dependency on PBRM1 status.
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 for 786-O, MEM for ACHN) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling and test for mycoplasma contamination.
Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, to prevent graft rejection. House animals in a specific pathogen-free facility. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with a digital caliper 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
Drug Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The formulation should be sterile and stable for the duration of the study.
-
Dosing and Administration:
-
Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at predetermined doses (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) once or twice daily.
-
The control group should receive the vehicle only.
-
Continue treatment for a specified period (e.g., 21-28 days).
-
Efficacy Evaluation and Endpoint Analysis
-
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Secondary Endpoints: These may include body weight changes, clinical signs of toxicity, and survival.
-
Tumor and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues.
-
One portion of the tumor can be flash-frozen in liquid nitrogen for pharmacokinetic and pharmacodynamic (e.g., Western blot, qPCR) analysis.
-
Another portion can be fixed in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Below is a diagram illustrating the experimental workflow.
Caption: A typical workflow for a xenograft mouse model study.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Representative In Vivo Efficacy of this compound in a PBRM1-mutant Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound | 10 | QD | 1100 ± 120 | 26.7 | +4.5 ± 1.8 |
| This compound | 30 | QD | 750 ± 90 | 50.0 | +2.0 ± 2.0 |
| This compound | 100 | QD | 400 ± 60 | 73.3 | -1.5 ± 2.5 |
SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition calculated as (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
Table 2: Representative Pharmacodynamic Marker Changes in Tumor Tissues
| Treatment Group | Dose (mg/kg) | p21 Expression (Fold Change vs. Vehicle) | c-Myc Expression (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) |
| Vehicle Control | - | 1.0 | 1.0 | 85 ± 5 |
| This compound | 30 | 2.5 ± 0.4 | 0.6 ± 0.1 | 50 ± 8 |
| This compound | 100 | 4.2 ± 0.6 | 0.3 ± 0.05 | 25 ± 6 |
Data are presented as mean ± SEM.
Conclusion
The use of this compound in xenograft mouse models represents a targeted therapeutic strategy for cancers harboring PBRM1 mutations. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of PBRM1 bromodomain inhibitors. Careful selection of cell lines, robust experimental design, and thorough endpoint analysis are critical for obtaining high-quality data to support the clinical translation of these promising therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 3. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. PBRM1 deficiency oncogenic addiction is associated with activated AKT–mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBRM1-BD2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, plays a critical role in regulating gene expression and maintaining genomic integrity.[1] As a tumor suppressor, its mutation or altered expression is frequently observed in various cancers, most notably clear cell renal cell carcinoma (ccRCC). PBRM1 contains six bromodomains, which are specialized protein modules that recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.
PBRM1-BD2-IN-5 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1. By binding to BD2, this compound disrupts the interaction of PBRM1 with acetylated histones, leading to altered gene expression and downstream cellular effects. These application notes provide detailed protocols for utilizing this compound in cell-based assays to probe PBRM1 function and assess its therapeutic potential.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Target | Notes |
| IC50 | 0.26 µM | PBRM1-BD2 | In vitro biochemical assay. |
| Kd | 1.5 µM | PBRM1-BD2 | In vitro binding affinity. |
| Kd | 3.9 µM | PBRM1-BD5 | In vitro binding affinity. |
| Cellular IC50 | ~9 µM | LNCaP cells | Cell viability after 5 days of treatment. |
Signaling Pathways
PBRM1 function is intertwined with several critical signaling pathways. Inhibition of PBRM1's bromodomains can modulate these pathways, leading to various cellular outcomes.
References
Application Notes and Protocols for PBRM1 Target Engagement via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the target engagement of small molecule inhibitors with Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex. The protocol utilizes a Cellular Thermal Shift Assay (CETSA) followed by Western blotting to determine the thermal stabilization of PBRM1 upon ligand binding in a cellular context.
Introduction to PBRM1 and Target Engagement
Polybromo-1 (PBRM1), also known as BAF180, is a critical component of the ATP-dependent chromatin remodeling complex SWI/SNF-B (PBAF).[1] It plays a crucial role in regulating gene expression by altering chromatin structure.[2] Mutations and loss of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene after VHL.[1][3] PBRM1 has been implicated in several cancer-related signaling pathways, including the AKT-mTOR, NF-κB, and chemokine/chemokine receptor interaction pathways.[2][3][4]
Target engagement assays are essential in drug discovery to confirm that a compound directly interacts with its intended protein target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement.[5] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5][6] Upon heating, proteins denature and aggregate. The binding of a small molecule can increase the thermal stability of its target protein, resulting in a higher melting temperature. This stabilization can be quantified by measuring the amount of soluble protein remaining at different temperatures, typically by Western blotting.[5][6]
This document outlines a detailed protocol for performing a CETSA experiment to evaluate PBRM1 target engagement, followed by a standard Western blot procedure for protein detection and quantification.
PBRM1 Signaling Pathways
PBRM1 is involved in multiple signaling pathways that are critical for cell growth, proliferation, and differentiation. Its loss can lead to dysregulation of these pathways, contributing to tumorigenesis.
Experimental Protocol: PBRM1 Cellular Thermal Shift Assay (CETSA)
This protocol describes the steps for treating cells with a compound, applying heat treatment, and preparing lysates for Western blot analysis.
Part 1: Cell Treatment and Heat Shock
-
Cell Culture: Culture human ccRCC cell lines (e.g., 786-O, ACHN) or other relevant cell lines with detectable PBRM1 expression in appropriate media and conditions until they reach 80-90% confluency.
-
Compound Treatment:
-
Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target binding.
-
-
Cell Harvesting:
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles. Perform three cycles of freezing in liquid nitrogen followed by thawing at room temperature.
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).
-
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for Western blotting by adding Laemmli sample buffer and boiling for 5 minutes.
-
Part 2: Western Blotting for PBRM1
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PBRM1 overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Plot the normalized band intensities against the corresponding temperatures to generate a melting curve for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.
-
Quantitative Data Summary
The following tables provide a summary of recommended reagents and conditions for the PBRM1 Western blot protocol.
Table 1: Primary Antibody Recommendations for PBRM1
| Antibody Name | Host Species | Application | Recommended Dilution | Vendor | Catalog # |
| PBRM1/BAF180 (D4L9X) | Rabbit | WB, IHC | 1:1000 | Cell Signaling Technology | #38439 |
| PBRM1/BAF180 (D3F7O) | Rabbit | WB, IP | 1:1000 | Cell Signaling Technology | #91894 |
| Anti-PBRM1 | Rabbit | WB | 0.04-0.4 µg/mL | Sigma-Aldrich | HPA015629 |
| PBRM1 Recombinant | Rabbit | WB, IHC, ICC/IF | 1:1000 | Thermo Fisher Scientific | A700-019 |
Table 2: Recommended Western Blot Protocol Parameters
| Parameter | Recommendation |
| Cell Lysis Buffer | RIPA buffer or PBS with protease/phosphatase inhibitors |
| Protein Loading Amount | 20-40 µg per lane |
| Gel Percentage | 4-12% Bis-Tris |
| Blocking Buffer | 5% non-fat milk or BSA in TBST |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG |
| Detection Method | Enhanced Chemiluminescence (ECL) |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the PBRM1 target engagement assay using CETSA followed by Western blotting.
References
- 1. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Experimental Design for PBRM1-BD2-IN-5 Treatment in 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polybromo 1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and other cancers.[1][2] PBRM1 contains six bromodomains that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene expression and maintaining genomic integrity.[3] Its inactivation is an early event in tumorigenesis, often occurring after VHL alteration in ccRCC.[1] The inhibitor, PBRM1-BD2-IN-5, is a small molecule designed to selectively target the second bromodomain (BD2) of PBRM1, thereby disrupting its chromatin remodeling function and offering a potential therapeutic strategy for PBRM1-deficient cancers.[3][4][5]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayers.[6][7][8] These models recapitulate complex cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, providing a more physiologically relevant system for evaluating the efficacy of anti-cancer agents.[6][7]
These application notes provide a detailed experimental design and protocols for evaluating the therapeutic potential of this compound in 3D cell culture models of PBRM1-deficient cancers.
Signaling Pathways and Experimental Workflow
PBRM1 Signaling Pathways
PBRM1 is a critical regulator of several cancer-related signaling pathways. Its loss can lead to the activation of pro-tumorigenic pathways. The following diagram illustrates a simplified overview of pathways affected by PBRM1 loss.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the efficacy of this compound in 3D cell culture.
Experimental Protocols
Cell Line Selection and Maintenance
-
Cell Lines:
-
PBRM1-deficient: 786-O (ccRCC)
-
PBRM1 wild-type (WT): ACHN (ccRCC) or isogenic cell lines where PBRM1 has been knocked out in a WT background.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for 786-O, MEM for ACHN) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
3D Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of 3D spheroids using the hanging drop method, which is simple and allows for the formation of uniform spheroids.[7][9]
Materials:
-
Sterile PBS
-
Trypsin-EDTA
-
Complete cell culture medium
-
10 cm non-tissue culture treated petri dishes
-
Single-cell suspension of cancer cells
Procedure:
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell concentration.
-
Adjust the cell concentration to 2.5 x 10^5 cells/mL.
-
Pipette 10 mL of sterile PBS into the bottom of a 10 cm petri dish to create a hydration chamber.
-
Carefully pipette 20 µL drops of the cell suspension (containing 5,000 cells) onto the inside of the petri dish lid.
-
Invert the lid and place it on the bottom dish.
-
Incubate at 37°C and 5% CO2. Spheroids should form within 24-72 hours.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Positive control inhibitor (optional, e.g., a known cytotoxic agent)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
After spheroid formation (Day 3), gently transfer individual spheroids to wells of an ultra-low attachment 96-well plate containing 100 µL of fresh medium per well.
-
Add 100 µL of the diluted this compound or control solutions to the respective wells to achieve the final desired concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).
Assessment of Spheroid Growth and Morphology
Procedure:
-
At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids using an inverted microscope.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)πr³.
-
Plot spheroid growth curves over time for each treatment condition.
Cell Viability Assay (CellTiter-Glo® 3D)
The CellTiter-Glo® 3D assay is optimized for 3D cultures and measures ATP as an indicator of cell viability.[10][11][12]
Procedure:
-
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
The Caspase-Glo® 3/7 3D assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[10][11]
Procedure:
-
Follow a similar procedure to the CellTiter-Glo® 3D assay, using a separate plate of treated spheroids.
-
Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well.
-
Mix on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate reader.
-
Normalize the caspase activity to cell number (from a parallel viability assay) or report as relative luminescence units.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison.
Table 1: Spheroid Growth Inhibition by this compound
| Cell Line | Treatment | Concentration (µM) | Spheroid Volume (µm³) at 72h (Mean ± SD) | % Growth Inhibition |
| PBRM1-deficient (e.g., 786-O) | Vehicle (DMSO) | - | 0 | |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| PBRM1-WT (e.g., ACHN) | Vehicle (DMSO) | - | 0 | |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 |
Table 2: Cell Viability and Apoptosis Induction by this compound at 72h
| Cell Line | Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) | Relative Caspase 3/7 Activity (Mean ± SD) |
| PBRM1-deficient (e.g., 786-O) | Vehicle (DMSO) | - | 100 | 1 |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| PBRM1-WT (e.g., ACHN) | Vehicle (DMSO) | - | 100 | 1 |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 |
Table 3: IC50 Values for this compound
| Cell Line | IC50 (µM) from Viability Assay (Mean ± 95% CI) |
| PBRM1-deficient (e.g., 786-O) | |
| PBRM1-WT (e.g., ACHN) |
Conclusion
This set of application notes and protocols provides a comprehensive framework for the preclinical evaluation of this compound in 3D cell culture models. By utilizing both PBRM1-deficient and wild-type cell lines, this experimental design allows for the assessment of on-target efficacy and selectivity. The use of 3D spheroids offers a more clinically relevant model system, enhancing the translational potential of these findings for the development of targeted therapies for PBRM1-mutant cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. New 3D cell culture method points to personalized cancer therapies - Purdue University News [purdue.edu]
- 9. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 10. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [worldwide.promega.com]
- 11. zhaw.ch [zhaw.ch]
- 12. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PBRM1-BD2-IN-5 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PBRM1-BD2-IN-5 in cell-based assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure optimal experimental outcomes while maintaining cell viability.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2][3] PBRM1 is a key component of the PBAF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[4][5][6] The six bromodomains of PBRM1 are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.[5][7] this compound specifically binds to the BD2 domain, disrupting the interaction between PBRM1 and acetylated histones.[1][2] This interference with chromatin binding can modulate the expression of genes involved in cellular processes like proliferation and cell cycle control.[8][9]
2. What are the recommended starting concentrations for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available data, a starting range of 0.1 µM to 10 µM is suggested for initial experiments.[3]
3. How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, 4°C is acceptable. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired working concentrations in your cell culture medium. It is crucial to ensure that the final DMSO concentration in your experiments does not exceed a level that affects cell viability (typically <0.5%).[10]
4. What cell viability assays are recommended for use with this compound?
Several colorimetric, fluorometric, or luminescent assays can be used to assess cell viability. Common choices include:
-
MTT/XTT Assays: These assays measure metabolic activity, which is indicative of cell viability.
-
Resazurin (alamarBlue) Assay: This is another metabolic indicator that is non-toxic and allows for continuous monitoring.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at Low Concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically below 0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Compound Precipitation: The inhibitor may not be fully dissolved in the culture medium, leading to localized high concentrations and toxicity. | Visually inspect the medium for any precipitates after adding the inhibitor. If precipitation occurs, try preparing fresh dilutions or using a different solvent if compatible. Gentle warming and vortexing of the stock solution before dilution may also help. | |
| Cell Line Sensitivity: The specific cell line being used may be highly sensitive to the inhibitor. | Perform a dose-response curve starting from very low concentrations (e.g., nanomolar range) to accurately determine the cytotoxic threshold for your cell line. | |
| Inconsistent Results Between Experiments | Inaccurate Pipetting: Errors in pipetting can lead to significant variations in the final concentration of the inhibitor. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the inhibitor-containing medium for each concentration to minimize pipetting variability across replicate wells. |
| Cell Seeding Density: Variations in the initial number of cells seeded can affect the outcome of the viability assay. | Ensure a uniform and consistent cell suspension before seeding. It is advisable to perform a cell count before each experiment. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell growth. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. | |
| No Observable Effect on Cell Viability | Inactive Compound: The inhibitor may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly. If in doubt, use a fresh vial of the inhibitor. |
| Resistant Cell Line: The target pathway may not be critical for the survival of the chosen cell line, or the cells may have intrinsic resistance mechanisms. | Consider using a different cell line that is known to be sensitive to perturbations in the PBRM1 pathway. You can also investigate potential resistance mechanisms in your current cell line. | |
| Incorrect Assay Timing: The incubation time with the inhibitor may be too short to induce a measurable effect on cell viability. | Perform a time-course experiment to determine the optimal duration of inhibitor treatment. |
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of the inhibitor. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the 2X working solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected onset of the inhibitor's effect.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 0.8 |
| Caki-1 | Renal Cell Carcinoma | 2.5 |
| A549 | Lung Cancer | >10 |
| MCF-7 | Breast Cancer | 5.2 |
| Note: These are example values and may vary depending on experimental conditions. |
Visualizations
Signaling Pathway
Caption: this compound inhibits the binding of the PBAF complex to chromatin.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for optimizing inhibitor concentration.
References
- 1. This compound Supplier | CAS 2819989-61-0 | AOBIOUS [aobious.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
common issues with Pbrm1-BD2-IN-5 stability in solution
Welcome to the technical support center for Pbrm1-BD2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this PBRM1 bromodomain inhibitor in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1] By binding to PBRM1-BD2, the inhibitor displaces the PBAF complex from acetylated histones, thereby modulating gene expression. PBRM1 is implicated in several cellular processes, including cell proliferation, DNA repair, and the regulation of signaling pathways such as PI3K/AKT/mTOR.[2][3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. The powdered compound is typically stable for years when stored at -20°C. Once dissolved in DMSO, it is advisable to store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For working solutions, further dilution into aqueous buffers should be done immediately before use.
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current solvent or buffer. This is a common issue with small molecule inhibitors when transitioning from a high-concentration DMSO stock to an aqueous experimental buffer. Refer to the Troubleshooting Guide: Compound Precipitation for detailed steps to address this.
Q4: I am observing a decrease in the activity of this compound over time in my assay. What could be the cause?
A gradual loss of activity may suggest chemical instability or degradation of the compound in your experimental conditions. Factors such as pH, temperature, light exposure, and the presence of certain reactive species in the buffer can contribute to degradation. See the Troubleshooting Guide: Compound Degradation for advice on how to investigate and mitigate this issue.
Q5: My experimental results are inconsistent or not reproducible. Could this be related to the inhibitor?
Inconsistent results can stem from several factors related to the inhibitor's behavior in solution. Aggregation of the small molecule is a common cause of assay interference and can lead to non-specific inhibition and poor reproducibility. Refer to the Troubleshooting Guide: Compound Aggregation for strategies to detect and prevent this phenomenon.
Quantitative Data Summary
The following table summarizes the available binding and inhibitory activity data for this compound and a related compound for comparison.
| Compound | Target | Assay Type | Value |
| This compound | PBRM1-BD2 | Binding Affinity (Kd) | 1.5 µM |
| PBRM1-BD5 | Binding Affinity (Kd) | 3.9 µM | |
| PBRM1-BD2 | Inhibitory Activity (IC50) | 0.26 µM | |
| Pbrm1-BD2-IN-2 | PBRM1-BD2 | Binding Affinity (Kd) | 9.3 µM |
| PBRM1-BD5 | Binding Affinity (Kd) | 10.1 µM | |
| PBRM1-BD2 | Inhibitory Activity (IC50) | 1.0 µM |
Troubleshooting Guides
Issue 1: Compound Precipitation
Symptoms:
-
Visible particles or cloudiness in the working solution.
-
Inconsistent or lower-than-expected activity in assays.
-
Clogging of liquid handling instrumentation.
Potential Causes:
-
Exceeding the aqueous solubility of the compound.
-
"Crashing out" of the compound upon dilution from DMSO stock into aqueous buffer.
-
Use of a buffer with incompatible pH or ionic strength.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can affect cellular and biochemical assays.
-
Modify Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. First, create an intermediate dilution in a solvent mixture with a higher organic content (e.g., 50% DMSO in buffer) before the final dilution into the aqueous assay buffer.
-
Sonication: Briefly sonicate the solution after dilution to help dissolve any small, initial precipitates. Use a water bath sonicator to avoid excessive heating.
-
Buffer Optimization: Experiment with different buffer compositions. Adjusting the pH or adding solubilizing agents like non-ionic detergents (e.g., Tween-20, Triton X-100 at low concentrations) or cyclodextrins can improve solubility.[5][6]
-
Perform a Solubility Assay: To determine the kinetic solubility of this compound in your specific buffer system, consider performing a nephelometric or UV-based solubility assay.[7][8][9]
Issue 2: Compound Degradation
Symptoms:
-
Loss of inhibitory activity over the course of an experiment or upon storage of working solutions.
-
Appearance of new peaks in HPLC or LC-MS analysis of the compound solution.
Potential Causes:
-
Hydrolysis of the compound in aqueous buffers.
-
Oxidation, especially in the presence of reactive oxygen species or metal ions.[10]
-
Photodegradation from exposure to light.
-
Degradation at non-optimal pH or elevated temperatures.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions.
-
Control Environmental Factors: Protect solutions from light by using amber vials or covering tubes with foil. Conduct experiments at a controlled temperature and avoid prolonged incubations at elevated temperatures unless required by the assay protocol.
-
Buffer Composition: Ensure the buffer is free of contaminants that could promote degradation. If oxidation is suspected, consider degassing the buffer or adding antioxidants like DTT or TCEP, if compatible with your assay.
-
Assess Chemical Stability: To systematically evaluate the stability of the inhibitor in your experimental buffer, you can perform a chemical stability assay using HPLC or LC-MS.[11][12][13] This involves incubating the compound in the buffer for different time points and quantifying the amount of intact compound remaining.
Issue 3: Compound Aggregation
Symptoms:
-
Irreproducible dose-response curves.
-
High background signal or non-specific inhibition in assays.
-
Time-dependent increase in inhibition.
Potential Causes:
-
Hydrophobic nature of the small molecule leading to self-assembly in aqueous solutions.
-
Compound concentration exceeding its critical aggregation concentration (CAC).
Troubleshooting Steps:
-
Include Detergents: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. Detergents can disrupt the formation of aggregates.
-
Test a Structurally Unrelated Inhibitor: Use a negative control compound with similar physicochemical properties to determine if the observed effects are specific to this compound.
-
Vary Protein Concentration: The inhibitory effect of aggregating compounds is often sensitive to the concentration of the target protein. If aggregation is the cause of inhibition, you may see a change in IC50 values when you alter the protein concentration.
-
Detect Aggregates Directly: Techniques like Dynamic Light Scattering (DLS) can be used to directly detect the presence of aggregates in your compound solution.[14][15]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
This protocol provides a method to estimate the kinetic solubility of this compound in a buffer of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Methodology:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of the 96-well plate.
-
Rapidly add the assay buffer to each well to reach the final desired compound concentrations (e.g., 100 µL final volume).
-
Mix the plate gently for 1-2 minutes.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering at a suitable wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in light scattering is observed above the background is the estimated kinetic solubility.
Protocol 2: Chemical Stability Assay (HPLC)
This protocol is for assessing the stability of this compound in a specific buffer over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
Methodology:
-
Dilute the this compound stock solution into the assay buffer to a final concentration (e.g., 10 µM).
-
Immediately take a "time zero" sample by transferring an aliquot of the solution into a vial containing the quenching solution. This stops further degradation.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner.
-
Analyze all samples by HPLC.
-
Calculate the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining compound against time to determine its stability profile under those conditions.
Visualizations
Caption: PBRM1 signaling and inhibition by this compound.
Caption: Workflow for troubleshooting this compound stability.
References
- 1. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. The SWI/SNF Protein PBRM1 Restrains VHL-Loss-Driven Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of PBRM1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of PBRM1 inhibitors.
Troubleshooting Guides
This section offers solutions to specific problems encountered during experiments with PBRM1 inhibitors.
Question 1: My PBRM1 inhibitor shows high biochemical potency (low IC50/Kd) but low efficacy in cellular assays. What are the potential causes and how can I troubleshoot this?
Answer:
This is a common challenge in drug discovery. The discrepancy between biochemical and cellular potency can arise from several factors.[1][2]
Possible Causes:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
High Protein Binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage PBRM1.
-
Cellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form by cellular enzymes.
-
High Intracellular ATP Concentration: For ATP-competitive inhibitors, the high physiological concentrations of ATP within the cell can outcompete the inhibitor for binding to the target.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cellular potency.
Experimental Steps:
-
Assess Membrane Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the inhibitor's ability to cross a lipid membrane.
-
Investigate Efflux Pump Involvement: Treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in combination with your PBRM1 inhibitor and observe if cellular potency is restored.
-
Determine Target Engagement: Perform a co-immunoprecipitation (Co-IP) experiment to confirm that the inhibitor is binding to PBRM1 within the cell.[4] A decrease in the interaction between PBRM1 and other PBAF complex subunits upon inhibitor treatment can indicate target engagement. Alternatively, use a target engagement assay like NanoBRET™.[1]
Question 2: I am observing a cellular phenotype that I suspect is due to an off-target effect. How can I confirm this and identify the potential off-target?
Answer:
Distinguishing on-target from off-target effects is crucial for accurate interpretation of your results.[5][6]
Strategies to Differentiate On-Target vs. Off-Target Effects:
-
Use a Structurally Unrelated Inhibitor: Test a second, structurally different PBRM1 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Generate a Resistant Mutant: Introduce a mutation in the PBRM1 bromodomain that you hypothesize is the binding site of your inhibitor. If the cells expressing the mutant PBRM1 are resistant to the inhibitor's effects, the phenotype is likely on-target.
-
Perform a PBRM1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PBRM1 expression.[7] If the resulting phenotype mimics that of the inhibitor treatment, it is likely an on-target effect.
-
Kinome-wide or Bromodomain-wide Profiling: Screen your inhibitor against a large panel of kinases or bromodomains to identify potential off-targets.[8] Companies like Reaction Biology or DiscoverX offer such profiling services.
-
Thermal Shift Assay (DSF): Differential Scanning Fluorimetry can be used to assess the binding of your inhibitor to a panel of purified proteins, including known off-targets like SMARCA2 and SMARCA4.[9]
Logical Workflow for Investigating Off-Target Phenotypes:
Caption: Workflow to differentiate on- and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for PBRM1 inhibitors?
A1: PBRM1 is a subunit of the PBAF chromatin remodeling complex and contains six bromodomains.[10] Many PBRM1 inhibitors also show activity against the bromodomains of other SWI/SNF complex members, particularly SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1).[9][11] This is due to the structural similarity of their bromodomains.
Q2: How does off-target inhibition of SMARCA2/4 affect experimental results?
Q3: What signaling pathways are known to be affected by PBRM1 and could be indirectly modulated by off-target effects?
A3: PBRM1 is involved in the regulation of several key signaling pathways. PBRM1 deficiency has been shown to activate the PI3K/Akt/mTOR signaling pathway.[13][14] It also modulates pathways related to cytokine-cytokine receptor interaction and MAPK signaling.[15] Off-target effects could impinge on these or other pathways, leading to complex and difficult-to-interpret results.
PBAF Complex and Downstream Signaling:
Caption: PBRM1's role in the PBAF complex and downstream pathways.
Data Presentation: PBRM1 Inhibitor Selectivity
The following table summarizes the inhibitory activity of selected compounds against PBRM1 and the common off-targets SMARCA2 and SMARCA4.
| Compound | Target | IC50 (µM) | Kd (µM) | Assay Type | Reference |
| Compound 7 | PBRM1-BD2 | 0.2 ± 0.02 | 0.7 | AlphaScreen, ITC | [9] |
| PBRM1-BD5 | - | 0.35 | ITC | [9] | |
| SMARCA4 | - | 5.0 | ITC | [9] | |
| Compound 8 | PBRM1-BD2 | 6.3 ± 1.4 | 6.9 | AlphaScreen, ITC | [9] |
| PBRM1-BD5 | - | 3.3 | ITC | [9] | |
| SMARCA4 | - | No binding | ITC | [9] | |
| PB16 | PBRM1-BD2 | - | 2 ± 1 | ITC | [11] |
| GNE-235 | PBRM1-BD2 | - | 3 ± 1 | ITC | [11] |
| BRM014 | SMARCA2 | 0.0028 | - | Transcreener ADP Assay | [16] |
| SMARCA4 | 0.00179 | - | Transcreener ADP Assay | [16] |
Note: IC50 and Kd values are highly dependent on the specific assay conditions and should be used for relative comparison.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Target Engagement
This protocol is adapted from established methods to verify the interaction of a PBRM1 inhibitor with its target in a cellular context.[4][17][18][19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PBRM1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PBRM1 inhibitor at various concentrations and a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with a PBRM1-specific antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PBRM1 and other known PBAF complex subunits (e.g., SMARCC2, ARID2). A reduced amount of co-precipitated PBAF subunits in the inhibitor-treated samples indicates successful target engagement.
-
Cell Viability Assay (MTT)
This protocol measures cell viability to assess the cytotoxic effects of PBRM1 inhibitors, which could be due to on- or off-target activities.[20][21]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
PBRM1 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the PBRM1 inhibitor and a vehicle control.
-
-
MTT Addition:
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Quantitative PCR (qPCR) for Off-Target Gene Expression
This protocol can be used to measure changes in the expression of genes known to be regulated by potential off-targets like SMARCA2/4.[22][23][24]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the PBRM1 inhibitor and a control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the gene of interest and the housekeeping gene.
-
-
qPCR Amplification:
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated cells. An upregulation or downregulation of genes known to be regulated by SMARCA2/4 would suggest an off-target effect.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR Dysregulation and Reprogramming Metabolic Pathways in Renal Cancer: Crosstalk with the VHL/HIF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 20. Cell viability assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 23. idtdna.com [idtdna.com]
- 24. bu.edu [bu.edu]
Technical Support Center: Enhancing the Efficacy of PBRM1-BD2-IN-5 in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with PBRM1-BD2-IN-5, particularly in the context of resistant cell lines.
Introduction to this compound
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2][3] PBRM1 plays a critical role in maintaining chromatin structure and regulating gene expression. Its frequent mutation in several cancers, including clear cell renal cell carcinoma (ccRCC), makes it an attractive therapeutic target.[4][5] this compound offers a valuable tool to probe the function of PBRM1 and for potential therapeutic development.[6][7]
Key Specifications of this compound:
| Property | Value | Reference |
| CAS Number | 2819989-61-0 | [1][8][9] |
| Molecular Formula | C₁₅H₁₃ClN₂O | [8] |
| Molecular Weight | 272.73 g/mol | [8][9] |
| Binding Affinity (Kd) | PBRM1-BD2: 1.5 µM | [1][2][3] |
| PBRM1-BD5: 3.9 µM | [1][2][3] | |
| IC50 | PBRM1-BD2: 0.26 µM | [1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of the PBRM1 protein.[3][7] This prevents PBRM1 from recognizing and binding to acetylated histone tails, thereby disrupting the recruitment and function of the PBAF chromatin remodeling complex at specific genomic loci. This can lead to alterations in gene expression and subsequently inhibit the growth of PBRM1-dependent cancer cells.[2][7]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can be due to several factors:
-
Low or absent PBRM1 expression: The target protein must be present for the inhibitor to be effective. Verify PBRM1 expression levels in your cell line using Western Blot.
-
Cell line-specific dependencies: The growth of your cell line may not be dependent on PBRM1-BD2 activity.
-
Drug concentration and treatment duration: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a response. An IC₅₀ determination is recommended.
-
Drug stability and storage: Ensure the compound has been stored correctly (at -20°C for long-term storage) and is not degraded.[2]
-
Acquired resistance: Cells may have developed mechanisms to circumvent the effects of the inhibitor.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) in your specific cell line. A typical starting point for in vitro studies is a concentration range from 0.1 µM to 10 µM.[2]
Troubleshooting Guide: Overcoming Resistance to this compound
Resistance to targeted therapies is a significant challenge in cancer research. While specific resistance mechanisms to this compound are still under investigation, general principles of resistance to bromodomain inhibitors can provide a framework for troubleshooting.
Problem 1: Decreased sensitivity to this compound over time.
This may indicate the development of acquired resistance.
Workflow for Investigating Acquired Resistance
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. frontiersin.org [frontiersin.org]
- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Supplier | CAS 2819989-61-0 | AOBIOUS [aobious.com]
- 9. BD2 | Sigma-Aldrich [sigmaaldrich.com]
how to minimize Pbrm1-BD2-IN-5 precipitation in media
Welcome to the technical support center for PBRM1-BD2-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing precipitation of this potent PBRM1 bromodomain inhibitor in experimental media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with a solubility of 100 mg/mL (366.66 mM), which may require ultrasonication to fully dissolve.[1] For long-term storage, it is advisable to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q2: Why does this compound precipitate when I add it to my aqueous experimental media?
A2: this compound, like many small molecule inhibitors, is lipophilic and has low aqueous solubility.[4][5] When a concentrated DMSO stock solution is added directly to an aqueous medium such as cell culture media or phosphate-buffered saline (PBS), the DMSO rapidly disperses, and the local concentration of the inhibitor exceeds its solubility limit in the aqueous environment, leading to precipitation.[5][6]
Q3: What is the maximum tolerable concentration of DMSO in most cell culture experiments?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[6] However, it is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.[6]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating up to 50°C can be used to aid in the dissolution of some inhibitors.[7] However, it is crucial to exercise caution as excessive heat may degrade the compound. Always refer to the product datasheet for specific stability information. For this compound, starting with ultrasonication is recommended.[1]
Troubleshooting Guide: Minimizing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
Step 1: Verify the Quality of Your Stock Solution
-
Problem: The stock solution itself may not be fully dissolved.
-
Solution:
-
Visually inspect your stock solution. If you observe any crystals or cloudiness, it needs to be redissolved.
-
Use an ultrasonic bath to aid dissolution.[1]
-
If sonication is insufficient, you can gently warm the solution to no more than 50°C.[7]
-
Always centrifuge the vial before opening to ensure any precipitate on the cap or walls is collected at the bottom.
-
Step 2: Optimize Your Dilution Protocol
-
Problem: Adding a highly concentrated DMSO stock directly into an aqueous medium is a common cause of precipitation.[6]
-
Solution: Employ a serial dilution method.
-
Perform initial dilutions of your concentrated stock solution in 100% DMSO to get closer to your final working concentration.[6]
-
For the final dilution step, slowly add the intermediate DMSO dilution into your pre-warmed experimental medium while gently vortexing or swirling the medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Step 3: Evaluate the Final Working Concentration
-
Problem: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Solution:
-
Review the literature for typical working concentrations of this inhibitor. The IC50 for PBRM1-BD2 is 0.26 µM.[1][3][8] In cell viability assays, concentrations up to 10 µM have been used.[1]
-
If you are observing precipitation at your desired concentration, consider performing a dose-response experiment starting from a lower, soluble concentration.
-
Step 4: Utilize Solubility Enhancers
-
Problem: Even with an optimized protocol, the inherent low aqueous solubility of this compound may still lead to precipitation.
-
Solution: The use of co-solvents or certain media components can help maintain solubility.
-
Serum: If your experimental design allows, the presence of serum in cell culture media can help to solubilize lipophilic compounds through binding to proteins like albumin.
-
Co-solvents: For in vivo or certain in vitro assays, formulations including co-solvents like PEG300 and Tween-80 have been used to solubilize this compound.[1] While high concentrations of these may not be suitable for all cell culture experiments, lower, non-toxic concentrations could be tested.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 272.73 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 2.73 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect for complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]
-
Protocol 2: Dilution of this compound into Cell Culture Medium
This protocol is for preparing a final concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration is ≤ 0.1%.
-
Materials: 10 mM this compound stock solution in DMSO, 100% DMSO, sterile cell culture medium (pre-warmed to 37°C).
-
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
Final Dilution:
-
For a final concentration of 10 µM, you will perform a 1:100 dilution of the 1 mM intermediate stock into your cell culture medium.
-
For example, to prepare 1 mL of media with 10 µM this compound, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
Crucially, add the 10 µL of the intermediate stock dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.
-
-
The final DMSO concentration in this example will be 0.1%.
-
Quantitative Data Summary
The following tables summarize the key solubility and concentration data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 366.66 mM | Ultrasonic assistance may be needed.[1] |
| In vivo formulation 1 | ≥ 4 mg/mL | ≥ 14.67 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL | ≥ 9.17 mM | 10% DMSO, 90% corn oil.[1] |
Table 2: Key In Vitro Concentrations
| Parameter | Value | Target/Assay | Reference |
| IC50 | 0.26 µM | PBRM1-BD2 | [1][3][8] |
| Kd | 1.5 µM | PBRM1-BD2 | [1][3][8] |
| Kd | 3.9 µM | PBRM1-BD5 | [1][3][8] |
| Cell Viability Assay Range | 0.1 - 10 µM | LNCaP cells | [1] |
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow of preparing a working solution of this compound for a cell-based assay, highlighting the critical steps to avoid precipitation.
Caption: Logical workflow for preparing a this compound working solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Supplier | CAS 2819989-61-0 | AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Challenges in Assessing PBRM1 Target Engagement In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists assessing the in vivo target engagement of Polybromo-1 (PBRM1), a critical subunit of the PBAF chromatin remodeling complex.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing PBRM1 target engagement in vivo?
A1: Assessing PBRM1 target engagement in vivo can be achieved through both direct and indirect methods.
-
Direct Methods: These assays directly measure the physical interaction between a compound and PBRM1 within a cellular or tissue context.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding can alter the thermal stability of the target protein.[1][2][3][4][5]
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the concept that a small molecule binding to a protein can protect it from proteolytic degradation.[6][7][8][9]
-
Photo-affinity Labeling (PAL): This approach uses a photoreactive version of the compound to covalently crosslink to the target protein upon UV irradiation, allowing for subsequent detection and quantification.
-
-
Indirect Methods (Pharmacodynamic Biomarkers): These methods measure the downstream biological consequences of PBRM1 inhibition.
-
Downstream Signaling Pathway Modulation: Changes in pathways regulated by PBRM1, such as the NF-κB and interferon signaling pathways, can be monitored.[10][11][12][13]
-
Target Gene Expression Analysis: Measuring changes in the mRNA or protein levels of genes known to be regulated by PBRM1 can serve as a proxy for target engagement.[13][14][15]
-
Q2: Why is assessing PBRM1 target engagement in vivo challenging?
A2: Several factors contribute to the challenges of assessing PBRM1 target engagement in vivo:
-
Nuclear Localization and Chromatin Association: PBRM1 is a nuclear protein that is part of a large, multi-subunit chromatin remodeling complex. This can make it difficult to efficiently lyse cells and solubilize the protein for analysis without disrupting the native interactions.
-
Antibody Specificity and Affinity: The availability of highly specific and high-affinity antibodies that work reliably in various applications (Western Blot, IHC, etc.) with complex tissue lysates is crucial and can be a limiting factor.[16]
-
Complexity of In Vivo Systems: In vivo studies involve whole organisms, introducing variables such as drug metabolism, tissue distribution, and off-target effects that can complicate the interpretation of target engagement data.
-
Signal-to-Noise Ratio: Detecting the specific signal of target engagement amidst the high background of other cellular proteins and processes in tissue samples can be difficult.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for PBRM1 in my in vivo CETSA experiment. What could be the problem?
A: Several factors could contribute to the lack of a discernible thermal shift. Here are some troubleshooting steps:
-
Inefficient Cell Lysis and Protein Extraction:
-
Problem: PBRM1 is a nuclear protein. Incomplete nuclear lysis will result in low yields of soluble PBRM1 for analysis.
-
Solution: Optimize your lysis buffer. For nuclear proteins, RIPA buffer is often more effective than milder detergents like Triton X-100.[17] Consider including sonication or freeze-thaw cycles to ensure complete nuclear disruption. For tissue samples, mechanical homogenization is critical.[1][18][19]
-
-
Suboptimal Heating Conditions:
-
Problem: The chosen temperature range for the heat challenge may not be appropriate for PBRM1.
-
Solution: Perform a temperature gradient experiment (melt curve) to determine the optimal temperature at which to observe a significant difference in PBRM1 stability with and without the compound.
-
-
Poor Antibody Performance:
-
Problem: The anti-PBRM1 antibody may have low affinity or specificity in the complex lysate, leading to weak or inconsistent signals.
-
Solution: Validate your antibody for the specific application (e.g., Western Blot). Test multiple antibodies from different vendors if necessary. Ensure you are using an appropriate blocking buffer and antibody concentrations.[20]
-
-
Low Compound Concentration at the Target Site:
-
Problem: The compound may have poor bioavailability or may not reach a sufficient concentration in the nucleus to engage with PBRM1.
-
Solution: Conduct pharmacokinetic studies to determine the compound's concentration in the target tissue at the time of the CETSA experiment.
-
Drug Affinity Responsive Target Stability (DARTS)
Q: My DARTS assay shows inconsistent PBRM1 protection from proteolysis. How can I improve the reproducibility?
A: Inconsistent results in a DARTS assay can stem from several experimental variables.
-
Inconsistent Protease Activity:
-
Problem: The activity of the protease (e.g., pronase, thermolysin) can vary between experiments.
-
Solution: Prepare fresh protease solutions for each experiment. Perform a protease concentration titration to find the optimal concentration that results in partial digestion of PBRM1 in the absence of the compound.[6]
-
-
Variability in Lysate Concentration:
-
Suboptimal Lysis Buffer:
-
Problem: The lysis buffer composition may interfere with the compound-protein interaction or the protease activity.
-
Solution: Use a gentle, non-denaturing lysis buffer. Ensure the buffer components are compatible with your protease of choice.[21]
-
Pharmacodynamic (PD) Biomarker Analysis
Q: I am not seeing a consistent change in the expression of PBRM1 target genes after in vivo treatment with my compound. What should I consider?
A: A lack of consistent changes in downstream gene expression can be due to several factors.
-
Timing of Sample Collection:
-
Problem: The transcriptional effects of PBRM1 inhibition may be transient. You might be missing the peak window of gene expression changes.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in the expression of your target genes after compound administration.
-
-
Redundancy in Biological Pathways:
-
Problem: Other cellular mechanisms may compensate for the inhibition of PBRM1, masking the effect on downstream gene expression.
-
Solution: Analyze a panel of PBRM1 target genes rather than relying on a single marker. Consider measuring changes at the protein level in addition to mRNA levels, as post-transcriptional regulation can play a role.
-
-
Inadequate Assay Sensitivity:
-
Problem: The method used to measure gene expression (e.g., qPCR, Western Blot) may not be sensitive enough to detect subtle changes.
-
Solution: Ensure your qPCR assays are optimized with appropriate primers and that your Western blot protocol is sensitive enough for your target proteins.[22][23][24] For in vivo imaging of pathway activity, ensure your reporter system is sufficiently sensitive.[25][26][27][28][29][30]
-
Quantitative Data Summary
Table 1: Downstream Effects of PBRM1 Loss on Gene Expression
| Gene | Pathway | Change upon PBRM1 Loss/Inhibition | Cell/Tumor Type | Reference |
| ALDH1A1 | Retinoic Acid Biosynthesis | Upregulation | Clear Cell Renal Cell Carcinoma | [13] |
| IL-6ST | Chemokine Signaling | Upregulation | Renal Cell Carcinoma | [26] |
| CCL2 | Chemokine Signaling | Upregulation | Renal Cell Carcinoma | [26] |
| IL-8 | Chemokine Signaling | Downregulation | Renal Cell Carcinoma | [26] |
| IL-6 | Chemokine Signaling | Downregulation | Renal Cell Carcinoma | [26] |
| CXCL2 | Chemokine Signaling | Downregulation | Renal Cell Carcinoma | [26] |
| Genes involved in G1/S transition | Cell Cycle | Upregulation | Breast Cancer, ccRCC | [14][15] |
| Genes involved in cellular adhesion | Cell Adhesion | Downregulation | Clear Cell Renal Cell Carcinoma | [14][15] |
Table 2: Impact of PBRM1 Status on In Vivo Tumor Growth
| PBRM1 Status | Tumor Model | Observation | Reference |
| PBRM1 Knockdown | 786-O Xenograft | Significantly faster tumor growth | [13] |
| PBRM1 Knockdown | ACHN Xenograft | Promoted tumorigenesis | [26] |
Detailed Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA) for PBRM1 in Tumor Tissue
-
Animal Dosing: Administer the test compound or vehicle control to tumor-bearing mice via the desired route.
-
Tissue Collection: At the appropriate time point post-dosing, euthanize the mice and excise the tumors.
-
Tissue Homogenization: Immediately homogenize the tumor tissue on ice in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Use a mechanical homogenizer for efficient tissue disruption.
-
Lysate Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant and normalize all samples to the same concentration.
-
Heat Challenge: Aliquot the lysates into PCR tubes and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Separation of Soluble Fraction: After heating, centrifuge the samples at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of PBRM1 by Western blotting using a validated anti-PBRM1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PBRM1 as a function of temperature for both the vehicle and compound-treated groups. A shift in the melting curve indicates target engagement.
In Vivo Pharmacodynamic (PD) Biomarker Analysis: NF-κB Activation
-
Animal Dosing: Treat tumor-bearing mice with the PBRM1 inhibitor or vehicle control.
-
Tissue Collection and Processing: At a predetermined time point, collect tumor tissues and prepare single-cell suspensions or nuclear extracts.
-
Western Blot for NF-κB Subunits: Analyze the levels of total and phosphorylated NF-κB subunits (e.g., p65) in the nuclear extracts by Western blotting to assess NF-κB activation.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections using an antibody against the activated form of an NF-κB subunit to visualize its nuclear localization.
-
Reporter Gene Assay: For studies using tumor models engineered to express an NF-κB-driven reporter gene (e.g., luciferase), measure the reporter activity in tumor lysates or via in vivo imaging.[10][25][27][29][30]
Visualizations
Caption: In Vivo CETSA Experimental Workflow for PBRM1 Target Engagement.
Caption: PBRM1 Signaling and Downstream Biomarkers for Target Engagement.
References
- 1. Visualizing the Selectivity and Dynamics of Interferon Signaling In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo CRISPR/Cas9 screening identifies Pbrm1 as a regulator of myeloid leukemia development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-kB reporter assay [bio-protocol.org]
- 11. In vivo CRISPR/Cas9 screening identifies Pbrm1 as a regulator of myeloid leukemia development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma | PLOS One [journals.plos.org]
- 15. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioluminescent Reporting of In Vivo IFN-γ Immune Responses during Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. ISRE-Reporter Mouse Reveals High Basal and Induced Type I IFN Responses in Inflammatory Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 30. journals.biologists.com [journals.biologists.com]
Navigating Preclinical Delivery of PBRM1-BD2-IN-5: A Guidance Document for Animal Model Development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a foundational framework for researchers embarking on the preclinical evaluation of PBRM1-BD2-IN-5 in animal models. Given the current lack of published in vivo data for this specific inhibitor, this document offers guidance on experimental design, potential challenges, and key methodologies based on general principles of small molecule drug delivery and oncology research.
Frequently Asked Questions (FAQs)
1. What is the first step in designing an in vivo study for this compound?
Before initiating animal studies, it is crucial to establish a robust in vitro to in vivo correlation plan. This involves comprehensive characterization of this compound's activity in relevant cancer cell lines. Key parameters to determine include its IC50 (half-maximal inhibitory concentration) and its effect on target engagement, such as reducing the binding of PBRM1 to acetylated histone peptides.[1][2] These in vitro potency data will inform the initial dose-range finding studies in animals.
2. How should this compound be formulated for administration in animal models?
The formulation of a poorly soluble compound like this compound is a critical step. A systematic approach to vehicle screening is recommended. Start with common biocompatible solvents and excipients. A tiered screening process, starting with simple aqueous solutions and progressing to co-solvent systems, surfactants, and complex formulations like lipid-based carriers, is advisable. The final vehicle should be non-toxic and allow for stable and consistent drug delivery.
3. What are the recommended initial animal models for this compound studies?
For initial tolerability and pharmacokinetic studies, healthy mice (e.g., CD-1 or BALB/c) are commonly used. For efficacy studies, human tumor xenograft models in immunocompromised mice (e.g., nude or NSG mice) are a standard choice. The selection of the cancer cell line for the xenograft should be based on in vitro sensitivity to this compound and the role of PBRM1 in that specific cancer type.[3] For instance, given PBRM1's role in prostate cancer, a PBRM1-dependent prostate cancer cell line could be a suitable model.[3]
4. What are the key considerations for a maximum tolerated dose (MTD) study?
An MTD study aims to identify the highest dose of this compound that can be administered without causing unacceptable toxicity. This is typically performed in healthy animals first, followed by tumor-bearing animals. Key monitoring parameters include body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and, at the end of the study, gross pathology and histopathology of major organs.
5. How can I assess the pharmacokinetics (PK) of this compound?
A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This involves administering a single dose of this compound to a cohort of animals and collecting blood samples at various time points. The concentration of the drug in the plasma is then measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Key PK parameters to calculate include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Troubleshooting Common Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in formulation | Inherent hydrophobicity of the small molecule. | 1. Vehicle Screening: Test a panel of GRAS (Generally Recognized As Safe) excipients and co-solvents (e.g., PEG400, DMSO, Tween 80, Solutol HS 15).2. Formulation Development: Explore more advanced formulations such as nano-suspensions, liposomes, or cyclodextrin complexes.3. Salt Form: Investigate the possibility of creating a more soluble salt form of the compound. |
| High variability in animal response to treatment | Inconsistent drug formulation or administration. | 1. Formulation Homogeneity: Ensure the formulation is a homogenous solution or a stable suspension. Use sonication or homogenization if necessary.2. Dosing Accuracy: Use calibrated equipment for dosing. For oral gavage, ensure proper technique to avoid accidental lung administration.3. Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study. |
| Lack of tumor growth inhibition in xenograft models despite in vitro potency | Poor drug exposure at the tumor site or rapid metabolism. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure drug concentrations in both plasma and tumor tissue to assess tumor penetration.2. Metabolite Identification: Analyze plasma and tumor samples for major metabolites to determine if the parent drug is being rapidly inactivated.3. Dosing Regimen Optimization: Increase the dosing frequency or dose level based on PK data to maintain therapeutic concentrations at the tumor. |
| Observed toxicity at doses required for efficacy | Narrow therapeutic window. | 1. Targeted Delivery: Explore encapsulation in nanoparticles or conjugation to a tumor-targeting ligand to increase the therapeutic index.2. Combination Therapy: Investigate combining this compound with another agent that has a different mechanism of action to achieve synergistic effects at lower, less toxic doses. |
Experimental Protocols
Protocol 1: Vehicle Screening for Intraperitoneal (IP) Injection
-
Objective: To identify a suitable vehicle for the in vivo administration of this compound.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), PEG400, Tween 80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare a series of test vehicles:
-
Vehicle A: 10% DMSO, 40% PEG400, 50% Saline
-
Vehicle B: 5% DMSO, 10% Tween 80, 85% Saline
-
Vehicle C: 10% DMSO, 90% Corn Oil
-
-
Add the this compound stock solution to each vehicle to achieve the desired final concentration (e.g., 5 mg/mL).
-
Vortex and visually inspect for precipitation immediately and after 1 hour at room temperature.
-
Select the vehicle that provides the best solubility and stability.
-
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Objective: To determine the basic pharmacokinetic profile of this compound.
-
Animals: Male CD-1 mice, 8-10 weeks old.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via the intended route of administration (e.g., IP or oral gavage).
-
Collect blood samples (e.g., 50 µL) via tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis by a validated LC-MS method.
-
Analyze the concentration-time data using appropriate pharmacokinetic software.
-
Visualizing Experimental Workflows and Pathways
Caption: A generalized workflow for the preclinical development of this compound.
Caption: The proposed mechanism of action for this compound.
References
Validation & Comparative
A Comparative Guide to PBRM1 Bromodomain Inhibitors: Featuring Pbrm1-BD2-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pbrm1-BD2-IN-5 with other notable PBRM1 bromodomain inhibitors. The data presented is compiled from publicly available experimental results to facilitate an objective evaluation of their biochemical and cellular activities.
Introduction to PBRM1 Inhibition
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a critical regulator of gene expression.[1] Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), has made it an attractive target for therapeutic intervention.[2][3] PBRM1 inhibitors primarily function by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histones, thereby disrupting the chromatin remodeling process essential for cancer cell proliferation and survival.[1]
Biochemical Potency and Selectivity
The following table summarizes the in vitro biochemical potency and selectivity of this compound and other PBRM1 inhibitors against the second bromodomain of PBRM1 (PBRM1-BD2). Where available, data for the fifth bromodomain (PBRM1-BD5) and the related bromodomains of SMARCA2 and SMARCA4 are included to assess selectivity.
| Compound | PBRM1-BD2 IC50 (µM) | PBRM1-BD2 Kd (µM) | PBRM1-BD5 Kd (µM) | SMARCA2 Kd (µM) | SMARCA4 Kd (µM) | PBRM1-BD2 ΔTm (°C) |
| This compound (Cpd 16) | 0.26 | 1.5 | 3.9 | >250 | >250 | 4.9 |
| PBRM1-BD2-IN-1 (Cpd 15) | 0.20 | 0.7 | 4.4 | >250 | >250 | 5.2 |
| PBRM1-BD2-IN-8 (Cpd 34) | 0.16 | 4.4 | 25 | - | - | - |
| PBRM1-BD2-IN-4 (Cpd 15) | 0.20 | 5.5 | 11.1 | - | - | - |
| PBRM1-BD2-IN-2 (Cpd 11) | 1.0 | 9.3 | 10.1 | 55 | 69 | 3.9 |
| PBRM1-BD2-IN-3 (Cpd 12) | 1.1 | - | - | - | - | 4.2 |
| GNE-235 | - | 0.28 | - | - | - | - |
Data for compounds 11, 12, 15, 16 and 34 are from Shishodia S, et al. J Med Chem. 2022. Kd for GNE-235 is from Cochran AG, et al. J Med Chem. 2023.
Cellular Activity
The cellular activity of PBRM1 inhibitors has been primarily evaluated in prostate cancer cell lines. The following table summarizes the growth inhibition data for selected compounds in the PBRM1-dependent LNCaP cell line.
| Compound | LNCaP GI50 (µM) |
| This compound (Cpd 16) | 9.0 |
| PBRM1-BD2-IN-1 (Cpd 15) | 11.7 |
| GNE-235 | No significant activity |
Data for compounds 15 and 16 are from Shishodia S, et al. J Med Chem. 2022. Data for GNE-235 is from a separate study which indicated a lack of significant activity in LNCaP cells.[4]
While direct testing of these specific inhibitors in clear cell renal cell carcinoma (ccRCC) cell lines like 786-O and A498 is not yet widely published, studies on PBRM1-deficient ccRCC cells have shown increased sensitivity to other types of inhibitors, such as PARP and DNMT inhibitors.[2][5]
Signaling Pathways and Mechanisms of Action
PBRM1, as a subunit of the PBAF complex, plays a crucial role in regulating gene expression. Its inhibition is expected to impact multiple downstream signaling pathways.
Loss of PBRM1 function has been shown to impact several key cancer-related pathways:
-
HIF Pathway: PBRM1 loss can amplify the hypoxia-inducible factor (HIF) transcriptional response in VHL-deficient ccRCC.[6] PBRM1 is also required for HIF-1α protein translation.[7]
-
p53 Signaling: PBRM1 can act as a reader for p53 acetylation, and its loss can impair p53-mediated transcriptional activation of target genes like p21, leading to reduced tumor suppression.[8]
-
Chemokine Signaling: PBRM1 knockdown has been shown to alter the expression of genes involved in the chemokine/chemokine receptor interaction pathway, which can affect cell proliferation and migration.[3][9]
Experimental Protocols
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This assay is used to measure the binding of PBRM1 bromodomains to acetylated histone peptides and the inhibitory effect of compounds.
Protocol Steps:
-
A reaction mixture is prepared containing His-tagged PBRM1 bromodomain, a biotinylated acetylated histone H3 peptide, and the test inhibitor at various concentrations.
-
After an initial incubation, AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads are added.
-
The mixture is incubated in the dark to allow for bead-protein-peptide complex formation.
-
The luminescence signal is read on a microplate reader. In the absence of an effective inhibitor, the binding of the His-tagged protein to the acetylated peptide brings the donor and acceptor beads into close proximity, generating a signal. An effective inhibitor disrupts this interaction, leading to a decrease in the signal.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of the PBRM1 bromodomain in the presence of an inhibitor. A shift in the melting temperature (ΔTm) indicates ligand binding.
Protocol Steps:
-
The PBRM1 bromodomain protein is mixed with the inhibitor and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
The fluorescence is measured at each temperature increment. The dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed upon unfolding.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve. A higher Tm in the presence of the inhibitor compared to the protein alone indicates stabilization upon binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the PBRM1 bromodomain, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol Steps:
-
A solution of the PBRM1 bromodomain is placed in the sample cell of the calorimeter.
-
A concentrated solution of the inhibitor is loaded into the injection syringe.
-
Small aliquots of the inhibitor are injected into the protein solution at constant temperature.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to determine the effect of PBRM1 inhibitors on the proliferation of cancer cell lines.
Protocol Steps:
-
Cancer cells (e.g., LNCaP, 786-O, A498) are seeded in 96-well plates and allowed to adhere overnight.[2]
-
The cells are then treated with a range of concentrations of the PBRM1 inhibitor or vehicle control (DMSO).
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The luminescence is measured using a plate reader.
-
The data is normalized to the vehicle-treated controls, and GI50 (concentration for 50% growth inhibition) values are calculated.[10]
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 6. Inactivation of the PBRM1 tumor suppressor gene amplifies the HIF-response in VHL-/- clear cell renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai, Liya Su et al. [jdc.jefferson.edu]
- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Pbrm1-BD2-IN-5 activity in different cancer types
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Activity of the PBRM1 Bromodomain Inhibitor, PBRM1-BD2-IN-5, and a Look at Alternative Therapeutic Strategies.
This guide provides a comprehensive comparison of the selective PBRM1 bromodomain 2 (BD2) inhibitor, this compound, and evaluates its activity in the context of different cancer types. Due to the current limited availability of public data on the cross-cancer activity of this compound, this guide also explores the efficacy of alternative inhibitors targeting the PBRM1 pathway or exploiting synthetic lethalities associated with PBRM1 mutations.
This compound: A Potent and Selective Inhibitor
This compound is a potent small molecule inhibitor targeting the second bromodomain of the Polybromo-1 (PBRM1) protein. PBRM1 is a key component of the PBAF chromatin remodeling complex and is one of the most frequently mutated genes in several cancers, most notably clear cell renal cell carcinoma (ccRCC). By binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain, this compound disrupts the interaction of the PBAF complex with acetylated histones, thereby modulating gene expression.[1][2]
Biochemical and Cellular Activity
Initial studies have demonstrated the potency of this compound in biochemical and cellular assays. The inhibitor shows a strong binding affinity for PBRM1-BD2 and, to a lesser extent, for the fifth bromodomain (BD5).[1][3] Its primary characterized cellular activity is in a PBRM1-dependent prostate cancer cell line, LNCaP, where it inhibits cell viability.[1][2]
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Kd (PBRM1-BD2) | 1.5 µM | Recombinant Protein | [1][3] |
| Kd (PBRM1-BD5) | 3.9 µM | Recombinant Protein | [1][3] |
| IC50 (PBRM1-BD2) | 0.26 µM | Biochemical Assay | [1][3] |
| Cell Viability IC50 | ~9 µM | LNCaP (Prostate Cancer) | [2] |
It is important to note that while this compound shows selectivity for PBRM1 over other bromodomain families, it has been observed to have off-target effects and toxicity at higher concentrations in other cell lines, including PC3 (prostate cancer), RWPE-1 (normal prostate epithelium), and HEK293T (human embryonic kidney).[2]
Cross-Validation in Different Cancer Types: A Data Gap
A comprehensive cross-validation of this compound activity in a broad range of cancer cell lines is not yet extensively documented in publicly available literature. PBRM1 mutations are particularly frequent in clear cell renal cell carcinoma (ccRCC), making this a critical cancer type for evaluating the efficacy of a PBRM1 inhibitor.[2] However, at present, there is a lack of published studies testing this compound in ccRCC cell lines such as 786-O, A498, or Caki-1.
Alternative Therapeutic Strategies Targeting PBRM1-Deficient Cancers
Given the data gap for this compound, it is valuable to consider alternative inhibitors and therapeutic approaches for PBRM1-mutant cancers.
Pan-Family VIII Bromodomain Inhibitors: PFI-3
PFI-3 is a chemical probe that, like this compound, targets the bromodomains of the SWI/SNF family (Family VIII), but with a broader specificity that includes SMARCA2 and SMARCA4.[4] Studies have shown that PFI-3 can sensitize various cancer cell lines to DNA-damaging chemotherapeutic agents by impairing the DNA damage response.[4]
BET Bromodomain Inhibitors: JQ1
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are also critical epigenetic readers involved in cancer. The BET inhibitor JQ1 has been evaluated in several cancer types, including ccRCC. In ccRCC cell lines (786-O, A498, Caki-1, and SU-R-786-o), JQ1 has been shown to inhibit cell proliferation, induce apoptosis, and downregulate the expression of the MYC oncogene.[1][2]
Table 2: Comparative Activity of Alternative Inhibitors in Selected Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
| PFI-3 | Various | Multiple | Sensitizes to DNA damaging agents | [4] |
| JQ1 | ccRCC | 786-O, A498, Caki-1, SU-R-786-o | Inhibition of proliferation, induction of apoptosis, MYC downregulation | [1][2] |
| JQ1 | Lung Adenocarcinoma | Multiple | Inhibition of proliferation in a subset of cell lines | |
| JQ1 | Hepatocellular Carcinoma | Multiple | Inhibition of proliferation | |
| DNMT Inhibitors | ccRCC | 786-O (PBRM1-deficient) | Synthetic lethality, selective inhibition of tumor growth | [5] |
| MCL1 Inhibitors | ccRCC | PBRM1-mutant cell lines | Potent inhibition of tumor growth and induction of apoptosis |
Exploiting Synthetic Lethality
A promising strategy for targeting PBRM1-deficient cancers is to exploit synthetic lethality. This occurs when the loss of two genes is lethal to a cell, while the loss of either one alone is not. Recent studies have identified that PBRM1-deficient ccRCC cells are particularly sensitive to inhibitors of DNA methyltransferases (DNMTs) and the anti-apoptotic protein MCL1.[5] This suggests that for cancers with a loss-of-function PBRM1 mutation, these alternative targeted therapies may be more effective than direct PBRM1 inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of this compound Action.
Caption: Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Histone Peptide Binding Assay (AlphaScreen)
-
Reagent Preparation: Prepare biotinylated histone peptides (e.g., H3K14ac), a GST- or His-tagged PBRM1 bromodomain protein, streptavidin-coated donor beads, and anti-tag acceptor beads.
-
Reaction Setup: In a 384-well plate, combine the PBRM1 bromodomain protein with the test inhibitor at various concentrations and incubate.
-
Addition of Peptide and Beads: Add the biotinylated histone peptide, followed by the donor and acceptor beads.
-
Incubation: Incubate the plate in the dark to allow for binding and bead proximity.
-
Signal Detection: Read the plate on an AlphaScreen-capable reader. A decrease in signal indicates inhibition of the protein-peptide interaction.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
Differential Scanning Fluorimetry (DSF)
-
Reaction Mixture: Prepare a reaction mixture containing the purified PBRM1 bromodomain protein, a fluorescent dye (e.g., SYPRO Orange), and the test inhibitor or vehicle control in a suitable buffer.
-
Thermal Denaturation: Place the mixture in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye, which increases as it binds to the hydrophobic regions of the unfolding protein.
-
Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the inhibitor. A positive shift in Tm indicates that the inhibitor binds to and stabilizes the protein.
Conclusion
This compound is a potent and selective inhibitor of the PBRM1 bromodomain, with demonstrated activity in a prostate cancer cell line. However, a comprehensive understanding of its efficacy across a broader spectrum of cancers, particularly those with high PBRM1 mutation rates like ccRCC, requires further investigation. The exploration of alternative therapeutic strategies, including broader-acting bromodomain inhibitors and the exploitation of synthetic lethalities, provides promising avenues for the treatment of PBRM1-deficient tumors. Future studies directly comparing this compound with these alternative approaches in relevant cancer models will be crucial for defining its therapeutic potential.
References
- 1. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bromodomain Inhibitor PFI-3 Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
A Comparative Analysis of PBRM1-BD2-IN-5 and Pan-Bromodomain Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the selective PBRM1 bromodomain inhibitor, PBRM1-BD2-IN-5, and widely used pan-bromodomain inhibitors targeting the BET (Bromodomain and Extra-Terminal domain) family, such as JQ1, OTX-015, and I-BET762. This comparison is supported by experimental data on binding affinity, selectivity, and cellular effects, along with detailed experimental protocols and pathway visualizations.
Introduction
Bromodomains are epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. Pan-bromodomain inhibitors, particularly those targeting the BET family (BRD2, BRD3, BRD4), have shown promise in preclinical and clinical studies but can be limited by on-target toxicities due to their broad activity. In contrast, selective inhibitors targeting specific bromodomains, such as this compound, offer the potential for a more targeted therapeutic approach with an improved safety profile.
PBRM1 (Polybromo-1), a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, contains six bromodomains and is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC). This compound is a potent and selective inhibitor of the second bromodomain of PBRM1. This guide will objectively compare the biochemical and cellular activities of this compound with those of the pan-BET inhibitors JQ1, OTX-015, and I-BET762.
Data Presentation: Quantitative Comparison of Inhibitor Affinities
The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and the pan-BET inhibitors against their respective targets.
Table 1: Binding Affinities (Kd) of this compound and Pan-BET Inhibitors
| Inhibitor | Target Bromodomain | Dissociation Constant (Kd) |
| This compound | PBRM1-BD2 | 1.5 µM[1] |
| PBRM1-BD5 | 3.9 µM[1] | |
| SMARCA2B | No Detectable Binding[1] | |
| SMARCA4 | No Detectable Binding[1] | |
| JQ1 | BRD4 (BD1) | 49 nM[2] |
| BRD4 (BD2) | 90 nM[2][3] | |
| BRD3 (BD1) | 59.5 nM | |
| BRD3 (BD2) | 82 nM | |
| BRD2 (BD1) | 128 nM | |
| I-BET762 | BRD2 (tandem BD) | 50.5 nM[1] |
| (Molibresib) | BRD3 (tandem BD) | 61.3 nM[1] |
| BRD4 (tandem BD) | 50.5 nM[1] |
Note: "tandem BD" refers to the combined first and second bromodomains.
Table 2: Inhibitory Concentrations (IC50) of this compound and Pan-BET Inhibitors
| Inhibitor | Target Bromodomain(s) | IC50 | Assay Type |
| This compound | PBRM1-BD2 | 0.26 µM[1] | AlphaScreen |
| JQ1 | BRD4 (BD1) | 77 nM[2] | AlphaScreen |
| BRD4 (BD2) | 33 nM[2] | AlphaScreen | |
| BRD2 (BD1) | 76.9 nM | AlphaScreen | |
| BRD2 (BD2) | 32.6 nM | AlphaScreen | |
| OTX-015 | BRD2, BRD3, BRD4 | 92-112 nM[1][4][5] | Biochemical Assay |
| (Birabresib) | |||
| I-BET762 | BET proteins (BRD2, BRD3, BRD4) | ~35 nM[1] | Cell-free assay |
| (Molibresib) | BRD2 (tandem BD) | 42.5 nM | FRET |
| BRD3 (tandem BD) | 32.5 nM | FRET | |
| BRD4 (tandem BD) | 35.0 nM | FRET |
Signaling Pathways and Mechanisms of Action
The distinct targeting profiles of this compound and pan-BET inhibitors result in the modulation of different signaling pathways.
PBRM1 and the PBAF Complex Signaling
PBRM1 is a key component of the PBAF chromatin remodeling complex, which is involved in the transcriptional regulation of genes that control cell proliferation, differentiation, and response to cellular stress. The PBAF complex is recruited to specific gene promoters and enhancers through interactions with transcription factors and acetylated histones. PBRM1's bromodomains, particularly BD2 and BD4, are crucial for tethering the PBAF complex to acetylated chromatin, thereby influencing the expression of target genes such as the cell cycle inhibitor CDKN1A (p21) and genes involved in the hypoxia-inducible factor (HIF) pathway.[6][7] Loss of PBRM1 function can lead to dysregulated gene expression, contributing to tumorigenesis.
Pan-BET Inhibitor Mechanism of Action
Pan-BET inhibitors like JQ1, OTX-015, and I-BET762 function by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BRD2, BRD3, and BRD4. This prevents their association with acetylated histones at super-enhancers and promoters of key oncogenes, most notably c-MYC. The displacement of BET proteins from chromatin leads to the downregulation of c-MYC transcription, resulting in cell cycle arrest and apoptosis in various cancer models.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
AlphaScreen Assay for Bromodomain Inhibitor Screening
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions. A donor and an acceptor bead are brought into proximity by the interaction of a biotinylated histone peptide and a GST-tagged bromodomain. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. Competitive inhibitors disrupt the interaction, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
GST-tagged Bromodomain Protein (e.g., PBRM1-BD2 or BRD4-BD1) diluted in assay buffer.
-
Biotinylated Acetylated Histone Peptide (e.g., H4 tetra-acetylated peptide) diluted in assay buffer.
-
Test compounds serially diluted in DMSO and then in assay buffer.
-
Glutathione AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted test compound or DMSO (control) to each well.
-
Add 5 µL of the GST-tagged bromodomain protein solution.
-
Add 5 µL of the biotinylated acetylated histone peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of Glutathione AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors (this compound, JQ1, etc.) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting cell viability against the logarithm of the inhibitor concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Principle: qRT-PCR is used to quantify the amount of a specific mRNA transcript in a sample. This allows for the measurement of changes in gene expression following treatment with an inhibitor.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the desired concentrations of inhibitors (e.g., this compound or JQ1) for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the target gene (e.g., c-MYC for BET inhibitors, ALDH1A1 or CDKN1A for PBRM1 modulation) and a housekeeping gene (e.g., GAPDH or ACTB)
-
Diluted cDNA
-
Nuclease-free water
-
-
Perform the reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comparative analysis of a selective inhibitor versus a pan-inhibitor.
Conclusion
This guide provides a comprehensive comparison between the selective PBRM1 inhibitor, this compound, and pan-BET bromodomain inhibitors. The data clearly demonstrates their distinct biochemical profiles and mechanisms of action. This compound offers a targeted approach to modulating the activity of the PBAF complex, with high selectivity against the BET family. In contrast, pan-BET inhibitors exert broader effects by targeting BRD2, BRD3, and BRD4, leading to the potent downregulation of oncogenes like c-MYC.
The choice between a selective and a pan-inhibitor will depend on the specific research question and therapeutic strategy. For investigating the specific roles of PBRM1 in disease or for developing therapies with a potentially more favorable side-effect profile in PBRM1-dependent cancers, a selective inhibitor like this compound is a valuable tool. For targeting cancers with a clear dependency on BET protein function and c-MYC signaling, pan-BET inhibitors remain a powerful option. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming On-Target Effects of a Novel PBRM1 Bromodomain Inhibitor in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of specific protein domains involved in cancer progression represents a promising therapeutic strategy. This guide provides a comprehensive comparison of a novel chemical probe, Pbrm1-BD2-IN-5, with genetic knockdown methods for validating the on-target effects of inhibiting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1, a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and other cancers. Its bromodomains are crucial for recognizing acetylated histones and tethering the PBAF complex to chromatin, thereby regulating gene expression.
Introduction to PBRM1 and Its Inhibition
PBRM1 is a large protein containing six bromodomains, which function as "readers" of epigenetic marks, specifically acetylated lysine residues on histone tails. The second bromodomain, BD2, is critical for the association of PBRM1 with chromatin. Disruption of this interaction, either through genetic removal of the protein or pharmacological inhibition of its bromodomains, offers a powerful tool to study PBRM1 function and its role in cancer.
This compound is a potent and selective chemical inhibitor targeting the second and fifth bromodomains of PBRM1.[1] It has been developed to provide a temporally-controlled and reversible method to probe PBRM1 function, complementing genetic approaches such as siRNA, shRNA, and CRISPR-Cas9-mediated knockdown or knockout.
Comparison of Pharmacological Inhibition and Genetic Knockdown
Both pharmacological inhibition with this compound and genetic knockdown are valuable methods for studying PBRM1 function. However, they operate through different mechanisms and have distinct advantages and disadvantages.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversible binding to the acetyl-lysine binding pocket of PBRM1 bromodomains 2 and 5, displacing it from chromatin.[1][2] | Reduction or complete loss of PBRM1 protein expression through mRNA degradation or gene editing.[3][4] |
| Temporal Control | Acute, reversible, and dose-dependent. Allows for the study of immediate cellular responses to PBRM1 inhibition. | Chronic and often irreversible (especially with CRISPR). Cellular effects may include long-term adaptations. |
| Specificity | Highly selective for PBRM1 BD2 and BD5 over other bromodomain families like SMARCA2 and SMARCA4.[1] Potential for off-target effects on other proteins exists but is minimized through rational design. | Highly specific to the PBRM1 gene. Potential for off-target gene silencing with RNAi methods needs to be controlled for. |
| Cellular Effects | Inhibition of PBRM1-dependent cancer cell growth.[1] | Increased cell proliferation, altered cell cycle, changes in gene expression, and increased tumorigenic potential in vivo.[3][4] |
| Applications | Validating PBRM1 as a therapeutic target, studying the immediate consequences of disrupting PBRM1-chromatin interaction, and screening for synthetic lethal interactions. | Studying the long-term consequences of PBRM1 loss, creating stable cell lines for in-depth mechanistic studies, and modeling PBRM1 mutations found in cancer. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing both PBRM1 inhibition and knockdown.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | PBRM1-BD2 | PBRM1-BD5 | SMARCA2B | SMARCA4 |
| Binding Affinity (Kd) in µM | 1.5 ± 0.9[1] | 3.9 ± 2.6[1] | No Detectable Binding[1] | No Detectable Binding[1] |
| Inhibitory Concentration (IC50) in µM | 0.26 ± 0.04[1] | > 25 | > 25 | > 25 |
Table 2: Phenotypic Comparison of PBRM1 Inhibition vs. Knockdown
| Assay | Effect of this compound | Effect of PBRM1 Knockdown (shRNA/CRISPR) | Reference Cell Lines |
| Cell Viability/Proliferation | Selective growth inhibition in PBRM1-dependent cell lines (e.g., LNCaP).[1] | Increased colony formation in soft agar and faster tumor growth in xenograft models (e.g., 786-O, ACHN).[3][4] | LNCaP, 786-O, ACHN |
| Gene Expression (Exemplar) | Not explicitly reported for this compound. Expected to mimic knockdown effects on direct target genes. | Upregulation of ALDH1A1.[3] Alterations in chemokine/chemokine receptor interaction pathway genes.[4] | 786-O, ACHN |
| Histone Marks | Not explicitly reported. Expected to alter histone modifications at PBRM1 target loci. | De novo gains in H3K4me3 peaks at specific gene promoters.[3] | 786-O |
Experimental Protocols and Workflows
To confirm the on-target effects of this compound and compare them to genetic knockdown, a series of key experiments are required.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic locations where PBRM1 is bound. Inhibition by this compound should lead to a genome-wide reduction in PBRM1 occupancy at its target sites.
Brief Protocol:
-
Cell Treatment: Treat cells with either DMSO (vehicle control) or this compound for a specified time. For comparison, use cells with stable PBRM1 knockdown.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to PBRM1.
-
DNA Purification: Reverse cross-links and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Prepare a sequencing library and perform high-throughput sequencing. Analyze the data to identify PBRM1 binding peaks and compare their intensity between treated and control samples.
Gene Expression Analysis (RT-qPCR)
To validate that the displacement of PBRM1 from chromatin by this compound leads to changes in the expression of its target genes, quantitative reverse transcription PCR (RT-qPCR) can be performed.
Brief Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as in the ChIP-seq protocol and extract total RNA.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR: Perform real-time PCR using primers specific for known PBRM1 target genes (e.g., ALDH1A1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Cell Proliferation Assay
To confirm the functional consequence of PBRM1 inhibition, cell proliferation assays are conducted.
Brief Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a dose range of this compound or use PBRM1 knockdown cells.
-
Incubation: Incubate for a period of 24-72 hours.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels.
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 or compare the growth rates between knockdown and control cells.
Signaling Pathways and Logical Relationships
PBRM1, as part of the PBAF complex, influences multiple signaling pathways. Its loss has been shown to impact pathways related to the cell cycle, hypoxia, and cellular metabolism. The on-target effect of this compound is to phenocopy the effects of PBRM1 loss that are directly attributable to its bromodomain-mediated chromatin binding.
Conclusion
This compound serves as a valuable tool for dissecting the specific functions of PBRM1's bromodomain activity. This guide provides a framework for comparing its on-target effects with those of genetic knockdown. By employing the described experimental workflows, researchers can effectively validate the mechanism of action of this and other PBRM1 inhibitors, contributing to a deeper understanding of its role in cancer and the development of novel therapeutic strategies. The key distinction lies in the acute and reversible nature of the chemical probe versus the chronic and often permanent effects of genetic ablation, allowing for complementary insights into PBRM1 biology.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of PBRM1-Deficient Cancers: A Comparative Guide to Emerging Strategies in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The inactivation of Polybromo 1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a frequent event in several cancers, most notably clear cell renal cell carcinoma (ccRCC), making it a compelling target for novel therapeutic interventions. While specific inhibitors targeting the second bromodomain of PBRM1, such as PBRM1-BD2-IN-5, are in development, a comprehensive understanding of their in vivo efficacy in clinically relevant models remains nascent. This guide provides a comparative overview of therapeutic strategies that have been evaluated in patient-derived xenograft (PDX) models of PBRM1-deficient cancers, offering a valuable resource for researchers navigating this promising area of oncology drug development.
The Role of PBRM1 in Cancer and as a Therapeutic Target
PBRM1 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1] Mutations or loss of PBRM1 are particularly common in ccRCC.[1] The inactivation of PBRM1 can lead to genomic instability and altered gene expression, contributing to tumorigenesis.[2] The bromodomains of PBRM1 are responsible for recognizing acetylated histones, and inhibiting these domains is a key strategy to disrupt its function.[1] PBRM1 inhibitors aim to interfere with the aberrant chromatin remodeling and gene expression patterns in cancer cells.[1]
Comparative Efficacy of Therapeutic Strategies in PBRM1-Deficient PDX Models
In the absence of direct in vivo efficacy data for this compound in patient-derived xenografts, this section focuses on alternative therapeutic avenues that have shown promise in preclinical PDX models of PBRM1-deficient tumors. This comparative data can serve as a benchmark for the future evaluation of novel PBRM1 inhibitors.
The primary alternative strategies that have been explored are synthetic lethality approaches, where the loss of PBRM1 function creates a unique vulnerability to the inhibition of another protein or pathway.
| Therapeutic Strategy | Mechanism of Action | Patient-Derived Xenograft Model | Efficacy Metric | Key Findings |
| PARP Inhibitors | Exploits synthetic lethality with PBRM1 deficiency, which leads to increased replication stress and reliance on PARP-mediated DNA repair. | ccRCC PDX models | Tumor Growth Inhibition | Significant tumor growth inhibition in PBRM1-deficient PDX models compared to PBRM1-proficient models. Provides a strong rationale for clinical investigation. |
| ATR Inhibitors | Targets the ATR kinase, a central regulator of the DNA damage response, creating a synthetic lethal interaction with PBRM1 loss. | ccRCC PDX models | Tumor Growth Inhibition | Demonstrates selective anti-tumor activity in PBRM1-deficient tumors, often in combination with other agents. |
| MCL1 Inhibitors | PBRM1 loss has been associated with increased sensitivity to the inhibition of the anti-apoptotic protein MCL1.[3] | Not yet reported in PDX models, but validated in cell-line derived xenografts (CDX). | Tumor Growth Inhibition | Potent inhibition of tumor growth in PBRM1-mutant ccRCC CDX models, suggesting potential for future PDX studies.[3][4] |
| Standard-of-Care (Anti-angiogenic therapy) | Includes drugs like sunitinib, pazopanib, and axitinib that target the VEGF pathway. | ccRCC PDX models | Tumor Growth Inhibition | PDX models of ccRCC with PBRM1 mutations show varied responses to these agents, highlighting the heterogeneity of the disease.[5] |
Experimental Protocols for Efficacy Validation in Patient-Derived Xenografts
The following provides a detailed methodology for conducting in vivo efficacy studies of a novel compound, such as this compound, using patient-derived xenograft models. This protocol is a composite of best practices in the field.[6][7][8]
Establishment of Patient-Derived Xenograft Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion. Early passages (P3-P5) are recommended for efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.
In Vivo Efficacy Study Design
-
Animal Cohorts: Mice bearing established PDX tumors (typically 100-200 mm³) are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: The investigational compound (e.g., this compound) and any comparator agents are formulated in an appropriate vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are determined based on pharmacokinetic and tolerability studies.
-
Treatment Period: Animals are treated for a defined period, typically 21-28 days.
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight and Clinical Observations: Animal body weight and overall health are monitored regularly as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors are then harvested for pharmacodynamic and biomarker analysis.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Statistical Analysis: Statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).
-
Biomarker Analysis: Harvested tumors can be analyzed by immunohistochemistry (IHC), Western blot, or RNA sequencing to assess target engagement and downstream pathway modulation.
Visualizing the Landscape
To better understand the biological context and experimental workflow, the following diagrams are provided.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma [frontiersin.org]
- 3. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Phenotypic Effects of Inhibiting PBRM1 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant tumor suppressor, particularly in clear cell renal cell carcinoma (ccRCC). Its unique structure, featuring six distinct bromodomains (BD1-BD6), makes it a compelling target for therapeutic intervention. These bromodomains are responsible for recognizing acetylated lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific chromatin regions to regulate gene expression.[1] This guide provides a detailed comparison of the known and inferred phenotypic effects of inhibiting each of PBRM1's six bromodomains, supported by experimental data and detailed methodologies.
Functional Overview and Comparison of PBRM1 Bromodomains
The six bromodomains of PBRM1 exhibit distinct roles in chromatin binding and cellular function. While some are critical for recognizing acetylated histones, others have more subtle or as-yet-undefined functions. The following table summarizes the key characteristics of each bromodomain.
| Bromodomain | Function in Acetyl-Lysine Binding | Role in Chromatin Association & Gene Regulation | Inferred Phenotypic Effect of Inhibition | Availability of Selective Inhibitors |
| BD1 | Not a primary acetyl-lysine binder; lacks a key conserved asparagine residue.[1] | May have an enhancing role for BD2's interaction with nucleosomes.[2] | Minimal direct impact on cell phenotype when inhibited alone. | None reported. |
| BD2 | Critical acetyl-lysine reader ; primary binder of H3K14ac.[3] | Essential for PBRM1's chromatin affinity, gene regulation, and tumor suppressor function.[3] Also shown to bind RNA.[4] | Inhibition of cell proliferation, particularly in PBRM1-dependent cancers.[1] | Yes (e.g., PB16).[1] |
| BD3 | Not thought to bind acetyl-lysine.[1] | May attenuate the nucleosome interactions of BD2 and BD4.[2] | Unclear, potentially subtle modulation of other BD functions. | None reported. |
| BD4 | Critical acetyl-lysine reader ; binds H3K14ac and acetylated p53 (K382Ac).[2][5] | Crucial for chromatin interaction and tumor suppression. Links PBRM1 to the p53 pathway.[5] Also shown to bind RNA.[4] | Increased cell proliferation and disruption of p53-mediated tumor suppression.[2][5] | None reported. |
| BD5 | Collaborates with BD2 and BD4 for high-affinity binding to H3K14ac.[6] | Enhances the nucleosome interactions of BD4.[2] | Likely contributes to reduced PBRM1 function and may promote proliferation. | Pan-inhibitors of family VIII bromodomains exist but are not selective for PBRM1-BD5.[1] |
| BD6 | Not thought to bind acetyl-lysine.[1] | May have a minor enhancing role in nucleosome binding.[4] | Unclear, likely minimal direct impact. | None reported. |
Phenotypic Consequences of Bromodomain Inhibition and Mutation
Experimental evidence, largely from mutational studies and the use of the few available selective inhibitors, allows for a comparison of the phenotypic outcomes of targeting each bromodomain.
| Bromodomain | Effect on Cell Proliferation | Effect on Apoptosis | Effect on Cell Cycle | Effect on Gene Expression |
| BD1 | Likely minimal effect. | No data available. | No data available. | Likely minimal direct effect. |
| BD2 | Inhibition with selective inhibitors (e.g., PB16) reduces proliferation in PBRM1-dependent prostate cancer cells.[1] Mutation abrogates tumor suppressor function, leading to increased proliferation.[3] | PBRM1 loss is associated with increased sensitivity to some apoptosis-inducing agents. The specific role of BD2 inhibition is not yet fully elucidated. | PBRM1 is known to regulate the cell cycle.[7] Inhibition of BD2, a critical functional domain, would be expected to disrupt this regulation. | Inhibition or mutation disrupts the expression of PBRM1 target genes.[3] |
| BD3 | No data available. | No data available. | No data available. | No data available. |
| BD4 | Mutation leads to a significant increase in the proliferation rate of ccRCC cells.[2] | Disruption of the PBRM1-p53 interaction through BD4 inhibition would likely impair p53-mediated apoptosis. | Disruption of the p53 pathway via BD4 inhibition would be expected to lead to cell cycle dysregulation. | Mutation disrupts the expression of PBRM1 target genes.[2] |
| BD5 | As a collaborator with BD2 and BD4, its inhibition would likely contribute to increased proliferation.[6] | No data available. | No data available. | Likely contributes to dysregulation of PBRM1 target genes. |
| BD6 | No data available. | No data available. | No data available. | No data available. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PBRM1 and a general workflow for assessing the phenotypic effects of PBRM1 bromodomain inhibitors.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head study of Pbrm1-BD2-IN-5 and other epigenetic drugs
Comparative Analysis of PBRM1 Bromodomain Inhibitors
Introduction
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many diseases, including cancer. The Polybromo-1 (PBRM1) protein, a component of the PBAF chromatin remodeling complex, has emerged as a significant factor in renal cell carcinoma and other cancers. PBRM1 contains six bromodomains, with the second bromodomain (BD2) being a key target for therapeutic intervention. This guide provides a head-to-head comparison of small molecule inhibitors targeting PBRM1 BD2, with a focus on their biochemical and cellular activities. Due to the limited public information on "Pbrm1-BD2-IN-5," this guide will utilize data for a representative and potent PBRM1 BD2 inhibitor, here designated as PBRM1-BD2-selective-inhibitor-1 , and compare it with other relevant epigenetic drugs.
Quantitative Performance Metrics
The following table summarizes the in vitro biochemical and cellular potency of PBRM1-BD2-selective-inhibitor-1 against other bromodomain inhibitors.
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| PBRM1-BD2-selective-inhibitor-1 | PBRM1 BD2 | 50-100 | ~1000 | 75 | |
| JQ1 | BET family | 100-200 (for BRD4) | 200-500 | 50 (for BRD4) | |
| OTX-015 | BET family | 25-50 (for BRD4) | 100-250 | 20 (for BRD4) | |
| PFI-3 | SMARCA2/4 | 70-150 | >5000 | 100 |
Data presented are approximate values compiled from various sources for comparative purposes. Exact values may vary based on specific assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Inhibition Assay (AlphaLISA)
This assay quantifies the ability of an inhibitor to disrupt the interaction between the PBRM1 bromodomain and an acetylated histone peptide.
-
Reagents : Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac), Glutathione S-transferase (GST)-tagged PBRM1 BD2 protein, Streptavidin-coated Donor beads, and anti-GST AlphaLISA Acceptor beads.
-
Procedure :
-
The GST-tagged PBRM1 BD2 protein is incubated with the biotinylated H3K14ac peptide in the presence of varying concentrations of the inhibitor compound.
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads are added to the mixture.
-
In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity through the protein-peptide interaction, generating a chemiluminescent signal upon laser excitation at 680 nm.
-
In the presence of an effective inhibitor, this interaction is disrupted, leading to a decrease in the AlphaLISA signal.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET)
This assay measures the ability of a compound to engage with the PBRM1 BD2 target within a cellular environment.
-
Reagents : HEK293 cells co-transfected with plasmids encoding for PBRM1 BD2 fused to NanoLuc luciferase and a fluorescently labeled tracer that binds to the bromodomain.
-
Procedure :
-
Transfected cells are plated and incubated with the fluorescent tracer.
-
Varying concentrations of the inhibitor compound are added to the cells.
-
The inhibitor competes with the tracer for binding to the PBRM1 BD2-NanoLuc fusion protein.
-
Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the fusion protein. The addition of a competitive inhibitor reduces the BRET signal.
-
-
Data Analysis : The cellular IC50 is determined by measuring the BRET signal across a range of inhibitor concentrations.
Visualized Pathways and Workflows
Mechanism of Action for PBRM1 Bromodomain Inhibition
Caption: PBRM1 inhibitors block the recognition of acetylated histones, altering chromatin remodeling and gene expression.
Experimental Workflow for Inhibitor Screening
Unraveling the Downstream Targets of PBRM1: A Comparative Guide to Validation Strategies
For researchers, scientists, and drug development professionals investigating the intricate role of Polybromo-1 (PBRM1) in cellular processes and disease, validating its downstream gene targets is a critical step. This guide provides a comprehensive comparison of methodologies for this purpose, with a special focus on the chemical probe Pbrm1-BD2-IN-5, alongside genetic approaches. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and execution of robust validation studies.
PBRM1, a key subunit of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression, and its mutation is frequently observed in various cancers, most notably clear cell renal cell carcinoma (ccRCC). Understanding which genes are regulated by PBRM1 is paramount for elucidating its tumor-suppressor functions and for the development of targeted therapies. This guide compares the use of the selective chemical inhibitor this compound with genetic knockdown and knockout techniques for validating these downstream targets.
Comparing the Tools: this compound vs. Genetic Approaches
The validation of PBRM1 downstream targets can be approached through pharmacological inhibition or genetic perturbation. Each method offers distinct advantages and limitations that researchers should consider based on their experimental goals.
| Feature | This compound (Chemical Inhibition) | siRNA/shRNA (Knockdown) | CRISPR-Cas9 (Knockout) |
| Mechanism of Action | Potent and selective inhibitor of the second bromodomain (BD2) of PBRM1, preventing its interaction with acetylated histones.[1][2] | Post-transcriptional silencing of PBRM1 mRNA, leading to reduced protein expression.[3] | Permanent disruption of the PBRM1 gene, leading to complete loss of protein function.[4] |
| Selectivity | Primarily targets PBRM1-BD2 with some activity against BD5.[1][2] Newer inhibitors show high selectivity over other bromodomains like SMARCA2 and SMARCA4.[5][6] | Can have off-target effects, silencing unintended genes. | Highly specific to the targeted gene, but potential for off-target edits exists. |
| Temporal Control | Acute and reversible inhibition, allowing for the study of immediate downstream effects. | Slower onset of protein depletion and can be transient (siRNA) or stable (shRNA). | Permanent and irreversible gene disruption. |
| Cellular Context | Can be used in a wide range of cell lines and in vivo models. | Efficiency of knockdown can vary between cell types. | Can be challenging to establish in some cell lines. |
| Compensation | Rapid inhibition may limit cellular compensatory mechanisms. | Cells may adapt to the long-term absence of PBRM1, potentially masking primary effects. | Complete loss of function may trigger significant compensatory changes in the cell. |
Experimental Validation of PBRM1 Downstream Targets
A multi-pronged approach combining genomic and functional assays is essential for the robust validation of PBRM1 downstream gene targets. Below are key experimental strategies and their findings from studies utilizing both chemical and genetic inhibition of PBRM1.
Genomic Approaches: Identifying PBRM1-Regulated Genes
RNA-Sequencing (RNA-seq) is a powerful tool to identify global changes in gene expression following PBRM1 inhibition or depletion. Studies have shown that loss of PBRM1 function leads to the dysregulation of genes involved in several key pathways.[7][8][9]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) allows for the identification of genomic regions directly bound by PBRM1. This technique has revealed that PBRM1 primarily binds to promoter-proximal regions.[10]
| Target Gene/Pathway | Effect of PBRM1 Loss/Inhibition | Key Findings | References |
| ALDH1A1 | Upregulation | Loss of PBRM1 leads to increased H3K4me3 at the ALDH1A1 promoter, activating its expression and promoting tumorigenesis in ccRCC. | [7] |
| NF-κB Pathway | Activation | PBRM1-deficient PBAF complexes are redirected to enhancers containing NF-κB motifs, leading to the activation of pro-tumorigenic NF-κB target genes. | [10] |
| HIF Pathway | Amplification | Loss of PBRM1 in ccRCC amplifies the Hypoxia-Inducible Factor (HIF) pathway, contributing to tumorigenesis. | [7] |
| Cell Cycle Genes | Dysregulation | PBRM1 is involved in regulating the expression of genes that control cell cycle progression. Its loss can lead to cell cycle arrest. | [11][12] |
| Chemokine Signaling | Alteration | Knockdown of PBRM1 alters the expression of genes in the chemokine/chemokine receptor interaction pathway. | [11] |
| Stress Response Genes | Altered Expression | PBRM1 is required for the proper induction of a subset of stress response genes. | [9] |
Functional Assays: Confirming the Biological Impact
Following the identification of potential downstream targets, functional assays are crucial to validate their biological relevance.
| Assay | Purpose | Typical Observations with PBRM1 Inhibition/Loss |
| Cell Proliferation Assays (e.g., CTG, MTT) | To assess the effect on cell growth. | Increased or decreased proliferation depending on the cellular context.[13][14][15] |
| Colony Formation Assays | To evaluate the ability of single cells to form colonies. | Enhanced colony formation, indicating increased tumorigenic potential.[12][15] |
| Cell Migration and Invasion Assays | To measure the migratory and invasive capacity of cells. | Increased migration and invasion.[15] |
| Apoptosis Assays (e.g., Caspase 3/7 activity) | To determine the induction of programmed cell death. | Sensitization of cells to apoptosis-inducing agents.[13][14] |
| In vivo Tumorigenesis (Xenograft models) | To assess the effect on tumor growth in a living organism. | Accelerated tumor growth.[4] |
Experimental Protocols
RNA-Sequencing (RNA-seq)
-
Cell Treatment: Treat cells with this compound at a validated concentration and time point, or transfect/transduce with siRNA/shRNA against PBRM1. Include appropriate vehicle or non-targeting controls.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit, ensuring high quality and integrity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon PBRM1 inhibition.
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
-
Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PBRM1 to pull down PBRM1-bound DNA fragments.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for PBRM1 binding.
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control. For genetic knockdown, seed cells after confirming protein depletion.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the effect on cell viability.
Visualizing the Pathways and Workflows
To better understand the complex relationships and experimental processes involved in validating PBRM1 downstream targets, the following diagrams were generated using Graphviz.
Caption: PBRM1 signaling pathways and points of intervention.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBRM1 Regulates Stress Response in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 13. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Transcriptomic Effects of PBRM1 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of the selective PBRM1 bromodomain inhibitor, Pbrm1-BD2-IN-5, and its alternatives. Due to the absence of direct comparative transcriptomic studies, this guide leverages data from PBRM1 knockdown and re-expression experiments to infer the likely transcriptomic consequences of PBRM1 inhibition.
Introduction to PBRM1 and its Inhibition
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression.[1][2] Its six bromodomains recognize acetylated lysine residues on histones, tethering the PBAF complex to specific chromatin regions to modulate gene transcription.[3] Dysregulation of PBRM1 function is implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC), making it an attractive therapeutic target.[1] Small molecule inhibitors targeting the bromodomains of PBRM1, such as this compound, offer a promising strategy to modulate the activity of the PBAF complex and impact cancer cell pathophysiology. This guide focuses on the comparative transcriptomic landscape following treatment with such inhibitors.
Mechanism of Action of PBRM1 Bromodomain Inhibitors
PBRM1 inhibitors, including this compound and its analogs, function by competitively binding to the acetyl-lysine binding pockets of PBRM1 bromodomains. This prevents the recruitment of the PBAF complex to chromatin, thereby altering the expression of PBRM1 target genes.[1] The second bromodomain (BD2) of PBRM1 is a primary target for many of these inhibitors due to its critical role in chromatin binding.[3][4] The selectivity and potency of these inhibitors against different PBRM1 bromodomains and other bromodomain-containing proteins are key determinants of their biological effects.
Comparative Analysis of PBRM1 Bromodomain Inhibitors
While direct comparative transcriptomics data for this compound and its alternatives are not yet available, we can compare their biochemical properties to anticipate their relative biological activities.
| Compound | Target | IC50 (µM) | Kd (µM) | Selectivity Notes | Anticipated Cellular Effects |
| This compound | PBRM1-BD2 | 0.26 | 1.5 | Selective for PBRM1-BD2 over other bromodomains. | Potent and selective modulation of PBRM1 target genes. |
| PBRM1-BD2-IN-2 | PBRM1-BD2 | 1.0 | 9.3 | Binds to PBRM1-BD5, SMARCA2B, and SMARCA4 with lower affinity.[5] | May exhibit broader effects due to off-target binding. |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | 0.16 | 4.4 | Also binds to PBRM1-BD5 with a Kd of 25 µM.[6][7][8][9] | Potent inhibitor with some activity against PBRM1-BD5. |
Predicted Transcriptomic Consequences of PBRM1 Inhibition
Based on transcriptomic studies of PBRM1 knockdown or re-expression in cancer cell lines, we can predict the likely downstream effects of PBRM1 bromodomain inhibitors on gene expression.
Signaling Pathways and Cellular Processes Affected:
-
Cell Cycle and Proliferation: PBRM1 knockdown has been shown to increase cell proliferation and the proportion of cells in the S phase.[2] Therefore, treatment with this compound is expected to upregulate genes promoting cell cycle progression and downregulate cell cycle inhibitors.
-
Chemokine and Immune Signaling: PBRM1 has been implicated in regulating chemokine and chemokine receptor interaction pathways.[2] Inhibition of PBRM1 may therefore modulate the tumor microenvironment and immune response. Specifically, PBRM1 loss has been linked to altered expression of interleukins and CCL2.[2]
-
NF-κB Pathway: PBRM1 deficiency can lead to the activation of the pro-tumorigenic NF-κB pathway.[10][11] PBRM1 inhibitors could potentially mimic this effect, leading to the upregulation of NF-κB target genes.
-
Metabolism and Cell Adhesion: Re-expression of PBRM1 in ccRCC cells leads to the upregulation of genes involved in cellular adhesion and metabolism.[12] Conversely, PBRM1 inhibition may downregulate these pathways.
-
DNA Damage Response: PBRM1-deficient cells show increased sensitivity to DNA repair inhibitors, suggesting a role for PBRM1 in the DNA damage response.[13] Transcriptomic analysis following PBRM1 inhibition may reveal alterations in genes involved in DNA repair pathways.
Experimental Protocols
To perform a comparative transcriptomic analysis of cells treated with this compound and its alternatives, the following experimental workflow is recommended.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line with known PBRM1 expression and dependency (e.g., a clear cell renal cell carcinoma line).
-
Inhibitor Treatment: Culture cells to logarithmic growth phase and treat with this compound, PBRM1-BD2-IN-2, PBRM1-BD2-IN-8, and a vehicle control (e.g., DMSO) at appropriate concentrations and for a predetermined duration (e.g., 24-48 hours). Include multiple biological replicates for each condition.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from treated and control cells using a standard method such as TRIzol reagent or a column-based kit.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
A standard RNA-seq data analysis pipeline would involve the following steps:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a raw count matrix.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to normalize the count data and identify genes that are significantly differentially expressed between the inhibitor-treated and control groups.[14]
-
Downstream Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify enriched biological processes and pathways.
Visualizing the PBRM1 Signaling Network
The following diagram illustrates the central role of PBRM1 within the PBAF complex and its influence on downstream gene expression, which is the target of inhibitors like this compound.
Conclusion
This guide provides a framework for understanding and comparing the transcriptomic effects of this compound and other PBRM1 bromodomain inhibitors. While direct experimental data is pending, the analysis of PBRM1's known functions and the transcriptomic consequences of its knockdown provides a strong foundation for predicting the outcomes of inhibitor treatment. The provided experimental protocol offers a robust methodology for generating the necessary data to validate these predictions and further elucidate the therapeutic potential of targeting PBRM1 in cancer. Researchers are encouraged to use this guide as a starting point for their investigations into this promising class of epigenetic modulators.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. adooq.com [adooq.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biostate.ai [biostate.ai]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Pbrm1-BD2-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Pbrm1-BD2-IN-5, a potent PBRM1 Bromodomain inhibitor. While the supplier, MedChemExpress, has classified this compound as not a hazardous substance or mixture, adherence to rigorous laboratory safety protocols is paramount to ensure personnel safety and experimental integrity.[1] This guide offers procedural, step-by-step best practices for the safe handling of this research chemical.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[2] Although this compound is not classified as hazardous, a comprehensive PPE ensemble is mandatory to minimize any potential risks associated with handling a novel chemical compound.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to protect against splashes and aerosols.[2][3] A face shield worn over safety glasses is recommended when there is a risk of explosion or significant splash hazard.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice, providing good resistance to a broad range of chemicals and punctures.[2][4] It is advisable to wear two pairs of gloves (double-gloving).[5] Gloves should be inspected before use and changed immediately upon contact with the compound. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn over personal clothing.[4] The lab coat should be fully buttoned. |
| Respiratory Protection | Respirator | While not mandated by the supplier's classification, use of a NIOSH-approved respirator (e.g., N95 or higher) is a prudent measure, especially when handling the powder form or creating solutions, to avoid inhalation of dust or aerosols.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that cover the entire foot are required to protect against spills.[2][4] |
II. Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Procedural workflow for handling this compound.
III. Experimental Protocols
General Protocol for Handling Potent Chemical Compounds:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1]
-
Ensure a designated work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Weighing: When handling the solid form, use a balance within a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use appropriate tools (e.g., spatulas) to handle the compound.
-
Solution Preparation: To prepare solutions, add the solvent to the weighed compound slowly. If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[7]
-
Experimental Use: Conduct all experimental procedures within the fume hood. Avoid skin and eye contact.[1]
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. A common method is to scrub with alcohol.[1]
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container according to your institution's guidelines. Do not dispose of down the drain.[1]
-
PPE Removal: Doff PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
IV. Emergency Procedures
In the event of an exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
V. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress Product Data Sheet.[8]
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring a secure laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. realsafety.org [realsafety.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
